molecular formula C16H22BClF2N4O B15598620 Bodipy FL-eda

Bodipy FL-eda

Cat. No.: B15598620
M. Wt: 370.6 g/mol
InChI Key: UPZBWULGVVCOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bodipy FL-eda is a useful research compound. Its molecular formula is C16H22BClF2N4O and its molecular weight is 370.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H22BClF2N4O

Molecular Weight

370.6 g/mol

IUPAC Name

N-(2-aminoethyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide;hydrochloride

InChI

InChI=1S/C16H21BF2N4O.ClH/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)17(22,18)19)5-6-16(24)21-8-7-20;/h3-4,9-10H,5-8,20H2,1-2H3,(H,21,24);1H

InChI Key

UPZBWULGVVCOEY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

BODIPY FL-EDA: A Comprehensive Technical Guide for Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL-EDA (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine) is a versatile and widely utilized fluorescent probe in molecular biology. Belonging to the BODIPY class of dyes, it is renowned for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to environmental polarity and pH.[1] Its primary utility lies in its amine-reactive nature, allowing for the covalent labeling of various biomolecules. This guide provides an in-depth overview of the applications, quantitative properties, and detailed experimental protocols involving this compound.

Core Applications in Molecular Biology

The principal application of this compound is the fluorescent labeling and subsequent quantification of nucleotides, particularly adenosine (B11128) triphosphate (ATP).[2] This is achieved through a carbodiimide-mediated reaction that couples the ethylenediamine (B42938) group of this compound to the phosphate (B84403) groups of nucleotides. The resulting fluorescently labeled nucleotides can be separated and quantified with high sensitivity using techniques such as Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).[2][]

Beyond nucleotide analysis, this compound is also employed in:

  • Lipid and Membrane Studies: Its lipophilic nature makes it suitable for labeling lipids and studying lipid metabolism and localization within cells.[4][]

  • Kinase Assays: BODIPY FL-labeled ATP analogues are used in fluorescence polarization (FP)-based assays to screen for kinase inhibitors.[6]

  • Protein Labeling: The amine group of this compound can be conjugated to carboxyl groups on proteins, enabling their fluorescent detection and analysis.

  • High-Throughput Screening (HTS): Its robust fluorescence properties make it a valuable tool in various HTS applications for drug discovery.[7][8]

Quantitative Data Summary

The photophysical properties of this compound are critical for its application in fluorescence-based assays. The following table summarizes its key quantitative data.

PropertyValueReference(s)
Excitation Maximum (λex) ~503 nm[2]
Emission Maximum (λem) ~512 nm[2]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹[9]
Fluorescence Quantum Yield (Φ) Approaching 1.0[9]

Key Experimental Protocols

Labeling of ATP with this compound

This protocol describes the derivatization of ATP with this compound for subsequent analysis by CE-LIF.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • HEPES buffer (50 mM, pH 7.5)

  • ATP standard solutions

  • Cell or tissue lysates

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve 8.15 mg of this compound in 1 mL of DMSO to prepare a 22 mmol/L stock solution. Aliquot and store at -20°C or -80°C, protected from light.[2]

  • Sample Derivatization:

    • In a microcentrifuge tube, mix 10 µL of the sample (cell lysate or ATP standard) with 40 µL of 1.4 mol/L EDC (freshly dissolved in 50 mmol/L HEPES, pH 7.5).[2]

    • Add 5 µL of the 22 mmol/L this compound stock solution.[2]

    • Incubate the mixture in the dark at 25°C for 24 hours.[2]

  • Sample Preparation for CE-LIF: Dilute the derivatized sample 40-fold with deionized water before injection into the CE instrument.[2]

Quantification of Labeled ATP by CE-LIF

Instrumentation and Parameters:

  • Capillary Electrophoresis system with a Laser-Induced Fluorescence detector.

  • Uncoated fused-silica capillary (e.g., 75 µm I.D., 50 cm effective length).[]

  • Laser excitation source (e.g., 488 nm Argon ion laser).

  • Emission filter appropriate for BODIPY FL (e.g., 520 nm).

  • Running Buffer: 10 mmol/L tribasic sodium phosphate, pH 11.5.[]

  • Separation Voltage: 22 kV.[]

Procedure:

  • Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and running buffer (30 min). Between runs, flush with 0.1 M NaOH (2 min), deionized water (2 min), and running buffer (5 min).[1][10][11][12]

  • Sample Injection: Inject the diluted, derivatized sample using a pressure of 0.5 psi for 5-10 seconds.

  • Electrophoretic Separation: Apply the separation voltage (22 kV) and record the electropherogram. The BODIPY-ATP conjugate will migrate based on its charge-to-mass ratio.

  • Data Analysis:

    • Generate a standard curve by running a series of known concentrations of derivatized ATP standards.

    • Plot the peak area of the BODIPY-ATP conjugate against the ATP concentration.

    • Determine the concentration of ATP in the unknown samples by interpolating their peak areas from the standard curve.[2]

Visualizations

ATP_Labeling_Reaction ATP ATP Intermediate Activated Phosphate ATP->Intermediate Carbodiimide Activation BODIPY_EDA This compound BODIPY_EDA->Intermediate EDC EDC EDC->Intermediate BODIPY_ATP BODIPY-ATP Conjugate Intermediate->BODIPY_ATP Nucleophilic Attack

Figure 1: Reaction scheme for the labeling of ATP with this compound.

ATP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_ce_lif CE-LIF Analysis cluster_data_analysis Data Analysis Sample Cell/Tissue Lysate or ATP Standard Derivatization Derivatization with This compound & EDC Sample->Derivatization Dilution Sample Dilution Derivatization->Dilution Injection Sample Injection Dilution->Injection Separation Electrophoretic Separation Injection->Separation Detection LIF Detection Separation->Detection Standard_Curve Standard Curve Generation Detection->Standard_Curve Quantification ATP Quantification Standard_Curve->Quantification

Figure 2: Experimental workflow for ATP quantification using this compound and CE-LIF.

HTS_Kinase_Inhibitor_Screening cluster_assay_prep Assay Preparation cluster_screening High-Throughput Screening cluster_data_analysis Data Analysis & Hit Identification Compound_Library Compound Library Incubation Incubation of Kinase, BODIPY-ATP, & Compound Compound_Library->Incubation Kinase Kinase Kinase->Incubation BODIPY_ATP_analog BODIPY FL-ATP Analog BODIPY_ATP_analog->Incubation FP_Measurement Fluorescence Polarization Measurement Incubation->FP_Measurement Data_Processing Data Processing FP_Measurement->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification

Figure 3: Workflow for a high-throughput kinase inhibitor screen using a BODIPY FL-ATP analog.

References

BODIPY FL-EDA: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL-EDA (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine) is a bright, green-fluorescent dye belonging to the BODIPY class of fluorophores. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH, BODIPY dyes have become indispensable tools in biological research. This compound, with its terminal primary amine, is particularly versatile, allowing for covalent labeling of various biomolecules containing reactive functional groups. This guide provides an in-depth overview of its spectral properties, detailed experimental protocols for its use, and logical workflows for its application in cellular analysis.

Core Photophysical Properties

This compound exhibits exceptional photophysical characteristics that make it a superior alternative to traditional fluorophores like fluorescein. Its fluorescence is characterized by a high quantum yield and a relatively long fluorescence lifetime.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) ~503 nmMethanol
Emission Maximum (λem) ~512 nmMethanol
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹Methanol[1]
Fluorescence Quantum Yield (Φf) ~0.9Methanol[1]
Fluorescence Lifetime (τ) ~5.7 - 7.2 nsMethanol/Aqueous Buffer[1][2]

Experimental Protocols

I. Synthesis of this compound

While the direct, one-pot synthesis of this compound is a multi-step organic chemistry process often performed by commercial suppliers, a general and widely cited approach for creating the core BODIPY structure and subsequently modifying it is outlined below. This is a generalized representation and requires a specialized chemistry laboratory.

Conceptual Synthesis Workflow:

G Conceptual Synthesis of this compound cluster_0 BODIPY Core Synthesis cluster_1 Amine Functionalization 2,4-dimethylpyrrole 2,4-dimethylpyrrole Condensation Condensation 2,4-dimethylpyrrole->Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Condensation Dipyrromethane Dipyrromethane Condensation->Dipyrromethane Oxidation (DDQ) Oxidation (DDQ) Dipyrromethane->Oxidation (DDQ) Dipyrromethene Dipyrromethene Oxidation (DDQ)->Dipyrromethene Complexation Complexation Dipyrromethene->Complexation BF3·OEt2, TEA BODIPY_FL_acid BODIPY FL Propionic Acid Complexation->BODIPY_FL_acid BODIPY_FL_acid_2 BODIPY FL Propionic Acid Amide_Coupling Amide Coupling (EDC, NHS) BODIPY_FL_acid_2->Amide_Coupling Ethylenediamine Ethylenediamine Ethylenediamine->Amide_Coupling BODIPY_FL_EDA This compound Amide_Coupling->BODIPY_FL_EDA

Caption: Conceptual workflow for the synthesis of this compound.

II. Labeling of Proteins with this compound

This protocol describes the covalent conjugation of this compound to primary amines on a target protein using a carbodiimide (B86325) crosslinker like EDC.

Materials:

  • This compound

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

    • Dissolve the target protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 10 mg/mL solution of EDC (and NHS, if used) in amine-free water or buffer.

  • Conjugation Reaction:

    • Combine the protein solution with the this compound stock solution. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling, but a starting point is a 10- to 20-fold molar excess of the dye.

    • Add the freshly prepared EDC solution to the protein/dye mixture. A 2- to 10-fold molar excess of EDC over the amount of dye is a good starting point. If using NHS, add it at an equimolar ratio to EDC.

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and crosslinking reagents by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions, which will be visibly colored.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~503 nm (for BODIPY FL).

G Start Start Prepare_Reagents Prepare Protein, this compound, and EDC/NHS Solutions Start->Prepare_Reagents Mix Combine Protein and this compound Prepare_Reagents->Mix Add_EDC Add EDC (and NHS) to Initiate Coupling Mix->Add_EDC Incubate Incubate for 2 hours at RT (in dark) Add_EDC->Incubate Purify Purify via Desalting Column Incubate->Purify Characterize Determine Degree of Labeling (Spectrophotometry) Purify->Characterize End Labeled Protein Ready for Use Characterize->End

Caption: Workflow for quantifying ATP with this compound and CE-LIF.

Application in Signaling Pathway Visualization

While this compound is not a direct sensor of a specific signaling pathway, its utility in this context comes from its ability to be conjugated to proteins that are components of these pathways. For example, a kinase, receptor, or other signaling protein can be labeled with this compound. The localization, trafficking, and interaction of this labeled protein can then be visualized using fluorescence microscopy, providing insights into the dynamics of the signaling pathway.

Logical Workflow for Visualizing a Labeled Signaling Protein:

G Visualizing a Signaling Protein with this compound Start Start Label_Protein Label Signaling Protein with this compound Start->Label_Protein Introduce_Protein Introduce Labeled Protein into Cells (e.g., microinjection, electroporation) Label_Protein->Introduce_Protein Stimulate_Pathway Stimulate or Inhibit the Signaling Pathway Introduce_Protein->Stimulate_Pathway Live_Cell_Imaging Perform Live-Cell Fluorescence Microscopy Stimulate_Pathway->Live_Cell_Imaging Analyze_Data Analyze Protein Localization, Trafficking, and Co-localization Live_Cell_Imaging->Analyze_Data End Pathway Dynamics Visualized Analyze_Data->End

Caption: Logical workflow for studying a signaling pathway using a this compound labeled protein.

Conclusion

This compound is a powerful and versatile fluorescent probe with broad applications in biological research. Its excellent photophysical properties, coupled with its amine-reactive nature, make it an ideal choice for labeling a wide range of biomolecules. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of cellular processes and signaling pathways. As with any fluorescent probe, optimization of labeling and staining conditions for each specific application is crucial for obtaining high-quality, reproducible data.

References

BODIPY FL EDA: A Technical Guide to Solubility in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of BODIPY FL EDA, a widely used fluorescent probe, in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile dye in their experimental workflows.

Core Principles of BODIPY FL EDA Solubility

BODIPY FL EDA (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine) is a derivative of the BODIPY dye core, known for its bright fluorescence and relative insensitivity to solvent polarity and pH. However, the parent BODIPY structure is inherently hydrophobic, leading to limited solubility in aqueous media. This characteristic is a critical consideration for its application in biological systems.

Strategies to enhance the aqueous solubility of BODIPY dyes typically involve the chemical modification of the dye core to include hydrophilic moieties such as sulfonates, carboxylates, or polyethylene (B3416737) glycol (PEG) chains. This guide, however, focuses on the solubility of the commercially available, unmodified BODIPY FL EDA.

Quantitative Solubility Data

The solubility of BODIPY FL EDA is significantly different in organic solvents compared to aqueous solutions. The following table summarizes the available quantitative data.

Solvent/Buffer SystemSolubilityMolar ConcentrationConditions
Dimethyl Sulfoxide (DMSO)~100 mg/mL~269.81 mMRequires sonication; use of anhydrous DMSO is recommended to avoid impact from hygroscopic water absorption[].
Aqueous Buffers (e.g., PBS, Tris, HEPES)Poorly solubleNot applicableDirect dissolution is challenging. Working solutions are typically prepared by diluting a concentrated DMSO stock.
Practical Working Concentration in Aqueous Buffers0.1 - 10 µM0.1 - 10 µMPrepared by diluting a concentrated DMSO stock solution. The final concentration of DMSO should be kept low (typically <1% v/v) to prevent precipitation.

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

A concentrated stock solution of BODIPY FL EDA in DMSO is the standard starting point for most applications.

Materials:

  • BODIPY FL EDA powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional, but recommended for high concentrations)

  • Microcentrifuge tubes

Procedure:

  • Weigh the desired amount of BODIPY FL EDA powder and place it in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 22 mM stock solution, dissolve 8.15 mg of BODIPY FL EDA in 1 mL of DMSO[].

  • Vortex the tube vigorously until the powder is completely dissolved. For higher concentrations (e.g., up to 100 mg/mL), sonication may be necessary to facilitate dissolution[].

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Preparation of a Working Solution in an Aqueous Buffer

Working solutions for biological experiments are typically prepared by diluting the DMSO stock solution into the desired aqueous buffer.

Materials:

  • Concentrated BODIPY FL EDA stock solution in DMSO

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES)

  • Vortex mixer

Procedure:

  • Bring the DMSO stock solution and the aqueous buffer to room temperature.

  • Determine the final desired concentration of BODIPY FL EDA in the aqueous buffer.

  • Add the required volume of the DMSO stock solution to the aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around to minimize the risk of precipitation.

  • Immediately vortex the solution to ensure rapid and uniform mixing.

  • The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 1% (v/v), to maintain the solubility of the dye and minimize potential solvent effects on the biological system.

Protocol for Determining the Solubility of BODIPY FL EDA

This protocol outlines a general method for determining the solubility of a hydrophobic fluorescent dye like BODIPY FL EDA in a specific aqueous buffer.

Materials:

  • BODIPY FL EDA

  • Solvent of interest (e.g., PBS, pH 7.4)

  • Spectrophotometer or fluorometer

  • Microcentrifuge

  • Calibrated pipettes

  • Clear microcentrifuge tubes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of BODIPY FL EDA powder to a known volume of the aqueous buffer in a microcentrifuge tube.

  • Equilibration: Tightly cap the tube and agitate it at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Centrifuge the suspension at high speed (e.g., >10,000 x g) for a sufficient time to pellet all undissolved material.

  • Quantification of Dissolved Dye: Carefully collect a known volume of the supernatant, ensuring no particulate matter is transferred.

  • Dilute the supernatant with a suitable solvent (e.g., DMSO) to a concentration that falls within the linear range of a pre-determined standard curve.

  • Measure the absorbance or fluorescence of the diluted supernatant.

  • Calculate the concentration of the dissolved BODIPY FL EDA in the original aqueous buffer using the standard curve and accounting for the dilution factor.

Visualization of Experimental Workflows

Logical Workflow for Preparing a BODIPY FL EDA Working Solution

G Workflow for Preparing a BODIPY FL EDA Working Solution start Start weigh_dye Weigh BODIPY FL EDA Powder start->weigh_dye add_dmso Add Anhydrous DMSO weigh_dye->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution Concentrated Stock Solution (e.g., 22 mM in DMSO) dissolve->stock_solution dilute Dilute Stock into Buffer (Final DMSO <1%) stock_solution->dilute prepare_buffer Prepare Aqueous Buffer (e.g., PBS, HEPES) prepare_buffer->dilute working_solution Final Working Solution (e.g., 1-10 µM) dilute->working_solution end End working_solution->end

Caption: Workflow for preparing a BODIPY FL EDA working solution.

Signaling Pathway Diagram: BODIPY FL EDA Labeling of ATP

BODIPY FL EDA is not a signaling molecule itself but is used to label other molecules for detection. A common application is the labeling of adenosine (B11128) triphosphate (ATP) for quantification.

G Reaction Scheme for ATP Labeling with BODIPY FL EDA atp ATP reaction Derivatization Reaction (HEPES Buffer, pH 7.5) atp->reaction bodipy BODIPY FL EDA bodipy->reaction edc EDC (Carbodiimide) edc->reaction Activates Phosphate Group labeled_atp BODIPY-labeled ATP (Fluorescent) reaction->labeled_atp detection Detection (e.g., Capillary Electrophoresis with Laser-Induced Fluorescence) labeled_atp->detection

Caption: Reaction scheme for ATP labeling with BODIPY FL EDA.

References

The Chemical Landscape of BODIPY FL-EDA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical and photophysical properties of BODIPY FL-EDA (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine, Hydrochloride). Designed for researchers, scientists, and professionals in drug development, this document details the core characteristics, experimental applications, and quantitative data of this versatile fluorescent probe.

Core Chemical Properties

This compound is a bright, green-fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Its core structure consists of a dipyrromethene coordinated with a boron difluoride moiety. This rigid and planar scaffold minimizes non-radiative energy loss, contributing to its high fluorescence efficiency.

A key feature of this compound is its aliphatic amine group, which allows for covalent conjugation to various biomolecules. This amine-reactive nature makes it a valuable tool for labeling proteins, nucleic acids, and other molecules of interest. BODIPY dyes, including this compound, are known for their relative insensitivity to solvent polarity and pH, providing stable fluorescence in diverse experimental environments. Furthermore, they exhibit high photostability, resisting photobleaching during prolonged imaging experiments.

Spectral and Photophysical Characteristics

This compound exhibits spectral properties similar to fluorescein (B123965) (FITC) and Alexa Fluor 488. It is characterized by a high extinction coefficient and a high fluorescence quantum yield, often approaching 1.0 in certain environments. The dye has a relatively long excited-state lifetime, typically around 5 nanoseconds or more, which is advantageous for fluorescence polarization-based assays.

Table 1: Quantitative Photophysical Data for BODIPY FL Dyes

PropertyValueConditions
Excitation Maximum (λex)~500-503 nmMethanol
Emission Maximum (λem)~510-512 nmMethanol
Molar Extinction Coefficient (ε)>80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)Approaching 1.0In water
Fluorescence Lifetime (τ)~7.2 ns (unsubstituted BODIPY)

Chemical Reactivity and Bioconjugation

The primary amino group of this compound is the key to its utility as a labeling reagent. It can be readily coupled to various functional groups on biomolecules.

Reaction with Carboxylic Acids

This compound can be conjugated to carboxylic acids present on proteins and other water-soluble biopolymers. This reaction is typically facilitated by a water-soluble carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). The carbodiimide activates the carboxyl group, allowing for the formation of a stable amide bond with the amine of this compound.

Reaction with Aldehydes and Ketones

The aliphatic amine of this compound can react with aldehydes and ketones to form a Schiff base. This reversible linkage can be stabilized by reduction with sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) to yield a stable amine derivative.

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol outlines a general procedure for conjugating this compound to a protein containing accessible carboxylic acid residues.

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Stock Solution Preparation: Prepare a stock solution of this compound in an organic solvent such as dimethylsulfoxide (DMSO).

  • Activation of Carboxylic Acids: Add a fresh solution of a water-soluble carbodiimide, such as EDAC, to the protein solution. The molar excess of EDAC will depend on the number of available carboxyl groups on the protein.

  • Conjugation Reaction: Add the this compound stock solution to the activated protein solution. The reaction mixture should be incubated in the dark, typically for several hours at room temperature or overnight at 4°C.

  • Purification: Remove the unconjugated dye and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protein_Labeling_Workflow Protein Protein in Buffer EDAC Add EDAC Protein->EDAC Activated_Protein Activated Protein EDAC->Activated_Protein Incubate Incubate (dark, RT or 4°C) Activated_Protein->Incubate Bodipy This compound in DMSO Bodipy->Incubate Purify Purification (e.g., Desalting Column) Incubate->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Protein Labeling Workflow
General Protocol for Labeling Nucleotides

This protocol is adapted from methods used for quantifying ATP and analyzing nucleoside monophosphates.

  • Sample Preparation: Lyse cells to release nucleotides or prepare a solution of the nucleotide standard.

  • Derivatization Cocktail: Prepare a reaction mixture containing a water-soluble carbodiimide (e.g., EDC) in a suitable buffer (e.g., 50 mmol/L HEPES, pH 7.5).

  • Labeling Reaction: Mix the nucleotide sample with the derivatization cocktail and a stock solution of this compound. Incubate the mixture in the dark at 25°C for an extended period (e.g., 24 hours).

  • Analysis: The resulting BODIPY-labeled nucleotides can be analyzed by techniques such as capillary electrophoresis with laser-induced fluorescence (CE-LIF).

Nucleotide_Labeling_Workflow Nucleotide_Sample Nucleotide Sample Incubation Incubate (dark, 25°C, 24h) Nucleotide_Sample->Incubation Derivatization_Mix Prepare Derivatization Mix (EDC in HEPES) Derivatization_Mix->Incubation Bodipy_Stock This compound Stock Solution Bodipy_Stock->Incubation Analysis Analysis (e.g., CE-LIF) Incubation->Analysis

Nucleotide Labeling Workflow

Applications in Research and Drug Development

The favorable chemical and photophysical properties of this compound make it a valuable tool in various research areas.

  • Quantitative Analysis of Nucleotides: It is widely used for the sensitive detection and quantification of nucleotides, including ATP, in biological samples. This has applications in studying cellular metabolism and mitochondrial function.

  • DNA Damage and Methylation Analysis: this compound can be used to label deoxynucleotides for the analysis of DNA damage and genomic DNA methylation through CE-LIF.

  • Fluorescence Microscopy and Flow Cytometry: Due to its bright and stable fluorescence, this compound conjugates are well-suited for cellular imaging and flow cytometry applications.

  • Drug Delivery and Targeting: The BODIPY core can be incorporated into drug delivery systems to monitor drug release and cellular uptake. Its hydrophobic nature allows for the staining of lipids and membranes.

  • High-Throughput Screening: The stability and brightness of this compound make it an ideal fluorophore for developing probes for high-throughput screening assays, such as in the characterization of protein-ligand binding.

Conclusion

This compound is a robust and versatile fluorescent probe with a well-characterized set of chemical and photophysical properties. Its bright, stable fluorescence, coupled with its amine-reactivity, provides researchers with a powerful tool for labeling and tracking a wide array of biomolecules. The detailed protocols and quantitative data presented in this guide are intended to facilitate its effective application in diverse research and development settings.

An In-depth Technical Guide to the Reaction of BODIPY FL with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactions used to conjugate BODIPY FL fluorophores to molecules containing primary amines. It details the core reaction mechanisms, provides quantitative data on the photophysical properties of the dye and its conjugates, and offers detailed experimental protocols for successful bioconjugation.

Introduction to BODIPY FL and Amine-Reactive Chemistry

BODIPY FL (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) is a versatile and widely used green-fluorescent dye. Its popularity in biological and pharmaceutical research stems from its exceptional photophysical properties, including a high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to changes in pH and solvent polarity.[1][2] When labeling biological molecules, primary amines, such as those found on the N-terminus of proteins or the ε-amino group of lysine (B10760008) residues, are common targets for covalent modification.

The reaction of BODIPY FL with primary amines is typically achieved through two primary strategies, depending on the reactive functionalities present on the BODIPY FL molecule and the target biomolecule.

Core Reaction Mechanisms

There are two principal methods for conjugating BODIPY FL to primary amines:

Amine Coupling via N-Hydroxysuccinimide (NHS) Esters

The most common approach involves an activated form of BODIPY FL, typically a succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester.[3] In this reaction, the primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This reaction is highly efficient in slightly alkaline conditions (pH 7.2-9.0), where the primary amine is deprotonated and thus more nucleophilic.[4]

NHS_Ester_Reaction BODIPY_NHS BODIPY FL-NHS Ester Intermediate Tetrahedral Intermediate BODIPY_NHS->Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Intermediate Conjugate BODIPY FL-Amide Conjugate Intermediate->Conjugate Collapse of Intermediate NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS

BODIPY FL-NHS Ester Reaction with a Primary Amine.
Amine Coupling via Carbodiimide (EDC) Crosslinkers

When using BODIPY FL-EDA, which has a primary amine, to label a molecule with a carboxylic acid group (e.g., aspartic or glutamic acid residues in proteins), a "zero-length" crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is employed.[5] EDC first activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, forming a stable amide bond.[5] To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine as described in section 2.1.[6]

EDC_Coupling_Reaction cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea Conjugate BODIPY FL-Amide Conjugate O_Acylisourea->Conjugate Nucleophilic Attack Isourea Isourea Byproduct O_Acylisourea->Isourea BODIPY_EDA This compound (Primary Amine) BODIPY_EDA->Conjugate

EDC-Mediated Coupling of this compound to a Carboxylic Acid.

Quantitative Data

Photophysical Properties of BODIPY FL

The following table summarizes the key photophysical properties of the BODIPY FL fluorophore.

PropertyValueReference(s)
Excitation Maximum (λex)~502-505 nm[1][7]
Emission Maximum (λem)~510-513 nm[1][7]
Molar Extinction Coefficient (ε)>80,000 cm⁻¹M⁻¹[8]
Fluorescence Quantum Yield (ΦF)~0.9 (in various solvents)[8]
Excited-State Lifetime (τ)~5 nanoseconds or longer[1][2]

Note: Spectral properties can shift slightly upon conjugation to biomolecules.

Reaction Parameters and Efficiency

The efficiency of the conjugation reaction is influenced by several factors, which are summarized in the tables below for each reaction type.

Table 3.2.1: BODIPY FL NHS Ester Reaction Parameters

ParameterRecommended ConditionRationale / NotesReference(s)
pH 7.2 - 8.5Ensures the primary amine is deprotonated and nucleophilic. Higher pH increases NHS ester hydrolysis.[4][9]
Temperature Room Temperature or 4°CRoom temperature for faster reaction; 4°C to slow hydrolysis and for sensitive proteins.[4]
Reaction Time 0.5 - 4 hoursGenerally sufficient for high labeling efficiency. Can be extended overnight at 4°C.[4][10]
Solvent DMSO or DMFTo dissolve the often hydrophobic NHS ester before adding to the aqueous buffer.[7]
Buffer Phosphate (B84403), Bicarbonate, Borate, HEPESMust be free of primary amines (e.g., Tris) which compete with the target molecule.[7]
Molar Ratio (Dye:Protein) 10:1 to 20:1Optimal ratio varies by protein and desired degree of labeling. Start with an excess of dye.[7]
Protein Concentration 2 - 20 mg/mLHigher concentrations favor more efficient labeling.[7][8]

Table 3.2.2: EDC-Mediated Coupling of this compound Parameters

ParameterRecommended ConditionRationale / NotesReference(s)
pH (Activation) 4.7 - 6.0Optimal for EDC activation of carboxyl groups.[5][11]
pH (Coupling) 7.0 - 7.5Optimal for the reaction of the activated ester with the primary amine.[5]
Temperature Room TemperatureReaction is typically carried out at room temperature.[5]
Reaction Time 2 - 4 hoursFor both activation and coupling steps.[12]
Solvent Aqueous BufferEDC and sulfo-NHS are water-soluble.[6]
Buffer MES (for activation), PBS (for coupling)MES is a non-amine, non-carboxyl buffer suitable for the activation step.[5]
Molar Ratio (EDC:Protein) ≥10:1A significant excess of EDC is required to drive the reaction.[11]
Molar Ratio (Dye:Protein) 10:1An excess of the amine-containing dye is used to favor the desired reaction.[11]

Experimental Protocols

Protocol for Labeling Proteins with BODIPY FL NHS Ester

This protocol is a general guideline for labeling a protein with a primary amine using a BODIPY FL NHS ester.

Materials:

  • Protein of interest (2-10 mg/mL in a suitable buffer)

  • BODIPY FL NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines.[7]

  • Dye Preparation: Immediately before use, dissolve the BODIPY FL NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[7]

  • Reaction Initiation: While gently vortexing, add the desired molar excess of the dye stock solution to the protein solution. A 10:1 molar ratio of dye to protein is a common starting point.[7]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for an additional 30-60 minutes.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of BODIPY FL (~503 nm). Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Protocol for Labeling Proteins with this compound using EDC

This protocol describes the two-step process for conjugating the amine group of this compound to carboxyl groups on a protein.

Materials:

  • Protein of interest (2-10 mg/mL in Activation Buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide, water-soluble)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 2-Mercaptoethanol (B42355) or hydroxylamine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer.

  • Carboxyl Group Activation: Add EDC to a final concentration of 2-4 mM and Sulfo-NHS to a final concentration of 5-10 mM to the protein solution.[6][13] Incubate for 15-30 minutes at room temperature.

  • EDC Quenching: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC. Incubate for 10 minutes.

  • Buffer Exchange: Immediately remove excess activating and quenching reagents by passing the protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).

  • Dye Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Coupling Reaction: Add a 10- to 20-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature, protected from light.

  • Purification: Purify the BODIPY FL-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column.

Mandatory Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates a typical workflow for the fluorescent labeling of a protein.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (amine-free buffer, pH 8.3) Mix Add Dye to Protein Solution Protein_Prep->Mix Dye_Prep Prepare BODIPY FL-NHS Ester (10 mM in DMSO) Dye_Prep->Mix Incubate Incubate 1-2h at RT (protect from light) Mix->Incubate Quench Quench Reaction (optional) Incubate->Quench Purify Purify via Size-Exclusion Chromatography Quench->Purify Analyze Analyze Conjugate (Absorbance, DOL) Purify->Analyze Sphingolipid_Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_Palmitoyl_CoA->Dihydroceramide de novo synthesis Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Survival_Proliferation Survival & Proliferation S1P->Survival_Proliferation

References

BODIPY FL-EDA: A Technical Guide for Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL-EDA (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine) is a highly versatile and robust fluorescent probe belonging to the boron-dipyrromethene (BODIPY) class of dyes. Characterized by its bright green fluorescence, high quantum yield, and remarkable photostability, BODIPY FL-EDA has emerged as an essential tool in cellular biology, diagnostics, and drug discovery.[][2][3] Its key feature is a terminal primary amine, which allows for covalent conjugation to a wide array of biomolecules, making it an ideal probe for quantifying and visualizing specific cellular components and processes.[4][]

This guide provides an in-depth overview of the technical properties, applications, and detailed experimental protocols for utilizing this compound in cellular imaging and analysis.

Core Properties and Characteristics

This compound exhibits exceptional photophysical properties that make it superior to traditional green fluorophores like fluorescein. Its fluorescence is relatively insensitive to changes in pH and solvent polarity, ensuring reliable performance in complex biological environments.[3][6][7] The dye's sharp absorption and emission peaks contribute to a high signal-to-noise ratio in imaging applications.[8]

Photophysical and Chemical Data

The quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental design.

PropertyValueReference(s)
Excitation Maximum (λex) ~500-503 nm[2][4][9]
Emission Maximum (λem) ~510-512 nm[2][4][9]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹[7][9]
Fluorescence Quantum Yield (Φf) Approaching 1.0[][7][9]
Molecular Formula C₁₆H₂₁BF₂N₄O
Molecular Weight 334.17 g/mol
Purity ≥98% (via HPLC)[2]
Solubility Soluble in DMSO, DMF, Methanol[2][9]

Mechanism of Action and Labeling Chemistry

This compound functions as a labeling reagent. Its utility stems from the reactive primary amine on the ethylenediamine (B42938) linker, which can be covalently coupled to various functional groups on target biomolecules.

The most common applications involve:

  • Carboxylic Acids: In the presence of a carbodiimide (B86325) activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the primary amine of this compound readily forms a stable amide bond with carboxylic acid groups found on proteins or metabolites like ATP.[10]

  • Aldehydes and Ketones: The probe can react with aldehydes and ketones to form a reversible Schiff base, which can be stabilized through reduction to a secondary amine.[4]

This covalent labeling allows for the sensitive detection and quantification of the target molecule.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product BODIPY This compound (-NH2) Conjugate BODIPY-ATP Conjugate (Stable Amide Bond) BODIPY->Conjugate Forms Amide Bond ATP ATP (-COOH) ATP->Conjugate EDC EDC (Activator) EDC->ATP Activates Experimental_Workflow start Start: Adherent Cells on Coverslip fix Fixation (4% Formaldehyde) start->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization (e.g., Triton X-100) wash1->perm wash2 Wash (PBS) perm->wash2 label Labeling Reaction (Target + this compound) wash2->label wash3 Final Washes (PBS) label->wash3 mount Mount with Anti-fade Medium wash3->mount image Fluorescence Microscopy (Ex: ~495nm, Em: ~519nm) mount->image Signaling_Logic cluster_pathway Cellular Signaling Pathway cluster_outcome Measurable Outcome Stimulus External Stimulus (e.g., Drug, Toxin) Receptor Receptor Activation Stimulus->Receptor Cascade Kinase Cascade / Second Messengers Receptor->Cascade Effector Effector Protein Activation Cascade->Effector Outcome Change in Cellular State (e.g., ↓ ATP Synthesis, ↑ DNA Damage) Effector->Outcome Probe This compound Quantification Outcome->Probe Measured by

References

Core Principles of BODIPY FL-EDA in Fluorescence Microscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles and practical applications of BODIPY FL-EDA, a versatile fluorescent probe, in the realm of fluorescence microscopy. We delve into its core photophysical properties, detailed experimental protocols, and data interpretation, offering a technical resource for researchers leveraging this powerful tool.

Introduction to BODIPY Dyes

BODIPY (boron-dipyrromethene) dyes are a class of fluorophores renowned for their exceptional photophysical properties.[1][2] These characteristics include high fluorescence quantum yields, sharp absorption and emission peaks, and a relative insensitivity to the polarity of their environment and pH.[3][4] Their electrically neutral and nonpolar nature minimizes perturbations to the biological systems they are used to study.[3] The core structure of BODIPY can be chemically modified to tune its spectral properties across the visible spectrum, making it a versatile tool for various fluorescence-based applications.[][]

BODIPY FL and its derivatives are characterized by their bright green fluorescence.[7] This guide focuses specifically on this compound (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine), an amine-reactive derivative widely used for labeling biomolecules.

Physicochemical and Photophysical Properties of this compound

This compound possesses a unique set of properties that make it an excellent fluorescent probe for microscopy. Its core structure consists of a dipyrromethene ligand complexed with a BF₂ unit. The ethylenediamine (B42938) (EDA) group provides a primary amine for covalent labeling of target molecules.

Quantitative Data Summary

The key photophysical parameters of BODIPY FL are summarized in the table below for easy comparison. It is important to note that while the spectral properties are largely insensitive to the solvent, minor shifts can occur.

PropertyValueReferences
Excitation Maximum (λex) ~500-503 nm[][7][8][9][10]
Emission Maximum (λem) ~509-512 nm[7][8][9][10]
Molar Extinction Coefficient >80,000 cm⁻¹M⁻¹[3][7]
Fluorescence Quantum Yield (ΦF) Approaching 1.0[3][][7]
Fluorescence Lifetime (τ) ~5-7.2 nanoseconds[7][11]
Molecular Formula C₁₆H₂₂BClF₂N₄O[12]
Molecular Weight 370.64 g/mol [12][]
Key Advantages in Fluorescence Microscopy
  • High Photostability: BODIPY dyes are more resistant to photobleaching compared to traditional fluorophores like fluorescein, enabling longer imaging times.[][14]

  • Narrow Emission Spectra: The narrow emission bandwidth reduces spectral bleed-through in multicolor imaging experiments.[3][]

  • High Quantum Yield: A quantum yield approaching 1.0 contributes to the exceptional brightness of BODIPY FL probes.[3][][7]

  • Environmental Insensitivity: The fluorescence of BODIPY FL is largely unaffected by changes in pH and solvent polarity, providing more stable and reliable signals in complex biological environments.[3][9]

  • Small Stokes Shift: The relatively small difference between the excitation and emission maxima is a characteristic feature.[11]

Experimental Applications and Protocols

This compound is a versatile tool for labeling and visualizing a wide range of biological molecules and structures. Its primary amine allows for reaction with various functional groups.

Labeling of Biomolecules

The ethylenediamine group of this compound contains a reactive primary amine, making it suitable for labeling molecules containing electrophilic groups.

This compound can be coupled to carboxylic acids on proteins and other biomolecules using a water-soluble carbodiimide, such as EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[15] This reaction forms a stable amide bond.

BODIPY_EDA This compound (R'-NH2) Labeled_Biomolecule Labeled Biomolecule (R-CO-NH-R') BODIPY_EDA->Labeled_Biomolecule + Intermediate Biomolecule_COOH Biomolecule (R-COOH) Intermediate Activated Ester Intermediate Biomolecule_COOH->Intermediate + EDAC EDAC EDAC Intermediate->Labeled_Biomolecule

Caption: Amide bond formation via EDAC coupling.

This compound can react with aldehydes and ketones to form a Schiff base, which can be subsequently reduced to a stable amine derivative using a mild reducing agent like sodium cyanoborohydride.[15]

Live-Cell Imaging

BODIPY FL derivatives are cell-permeant, making them suitable for live-cell imaging applications.[16]

BODIPY dyes, particularly lipophilic derivatives like BODIPY 493/503, are excellent for staining neutral lipids within lipid droplets.[10][][]

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • BODIPY FL stock solution (e.g., 1-5 mM in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Live-cell imaging medium (phenol red-free)

Procedure:

  • Cell Culture: Grow cells to a suitable confluency (50-70%).

  • Wash: Gently wash the cells twice with pre-warmed PBS or HBSS to remove serum and media components.[7][]

  • Staining: Prepare a working solution of the BODIPY dye in live-cell imaging medium. A typical concentration range is 0.1–2 µM.[] Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.[7][]

  • Wash: Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess dye and reduce background fluorescence.[]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~500-550 nm).[19]

Start Start: Cultured Live Cells Wash1 Wash with PBS/HBSS Start->Wash1 Stain Incubate with BODIPY Working Solution (0.1-2 µM, 15-30 min, 37°C) Wash1->Stain Wash2 Wash to Remove Excess Dye Stain->Wash2 Image Fluorescence Microscopy (Ex: ~488 nm, Em: 500-550 nm) Wash2->Image

Caption: Workflow for live-cell lipid droplet staining.

Labeling of Fixed Cells

For fixed-cell imaging, the protocol is similar, with the addition of fixation and optional permeabilization steps.

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash: Wash cells three times with PBS.

  • (Optional) Permeabilization: If targeting intracellular structures, permeabilize cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.

  • Wash: Wash cells three times with PBS.

  • Staining: Incubate with BODIPY working solution (0.5–5 µM for fixed cells) for 30-60 minutes at room temperature, protected from light.[]

  • Wash: Wash cells thoroughly with PBS.

  • Mounting: Mount coverslips with an appropriate mounting medium.

  • Imaging: Image using a fluorescence microscope.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various stages of drug discovery and biological research.

  • High-Throughput Screening: The brightness and stability of BODIPY probes are advantageous for developing robust fluorescence-based assays for high-throughput screening of potential drug candidates.[20]

  • Target Engagement and Localization: Fluorescently labeling a drug candidate with BODIPY FL allows for the direct visualization of its subcellular localization and interaction with its target.[19]

  • Biomarker Detection: this compound can be used to label antibodies and other affinity probes for the detection and quantification of specific biomarkers in cells and tissues.[2]

  • Studying Cellular Processes: This probe is widely used to study dynamic cellular processes such as lipid metabolism, endocytosis, and protein trafficking.[][19] For instance, it has been used to quantify intracellular ATP levels and analyze DNA damage.[8]

Data Analysis and Interpretation

  • Image Acquisition: Use appropriate microscope settings (e.g., laser power, exposure time, gain) to obtain high-quality images with good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

  • Quantitative Analysis: Software tools can be used to quantify fluorescence intensity, object size, and number, and to analyze the colocalization of signals in multi-channel images.[19]

  • Controls: Always include appropriate controls in your experiments. A negative control (unstained cells) is essential to assess autofluorescence, and a positive control can validate the staining protocol.

Fluorophore This compound Properties Superior Photophysical Properties (High QY, Photostable, Narrow Emission) Fluorophore->Properties possesses Applications Versatile Applications (Live/Fixed Cell Imaging, Labeling) Properties->Applications enables Data Reliable & High-Contrast Data Applications->Data yields

Caption: Logical relationship of this compound properties.

Conclusion

This compound is a powerful and versatile fluorescent probe with a wide range of applications in fluorescence microscopy. Its exceptional photophysical properties, combined with its reactivity towards common functional groups, make it an invaluable tool for researchers in cell biology, biochemistry, and drug development. By understanding the core principles of its use and following optimized protocols, scientists can effectively leverage this compound to gain deeper insights into complex biological systems.

References

BODIPY FL EDA: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, experimental applications, and underlying principles of BODIPY FL EDA (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine). This versatile fluorescent probe is widely utilized in life sciences for the sensitive detection and quantification of biomolecules.

Safety Data and Handling Precautions

Proper handling and storage of BODIPY FL EDA are paramount to ensure laboratory safety and maintain the integrity of the compound. The following sections summarize key safety data and recommended precautions.

Hazard Identification

BODIPY FL EDA is generally not classified as a hazardous substance or mixture.[1] However, as with any chemical, it should be handled with care, and its chemical, physical, and toxicological properties have not been completely investigated.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of BODIPY FL EDA is presented in Table 1.

Table 1: Physical and Chemical Properties of BODIPY FL EDA

PropertyValueReference
Molecular Formula C₁₆H₂₂BClF₂N₄O[1]
Molecular Weight 370.63 g/mol [1]
CAS Number 209541-26-4[1]
Appearance Not specified; related compounds are powders.
Solubility Soluble in DMSO.[1]
Excitation Wavelength (λex) ~500 nm[2]
Emission Wavelength (λem) ~510 nm[2]
Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[1][3]

  • Avoid inhalation of dust or aerosols.[1]

  • Use in a well-ventilated area or with appropriate exhaust ventilation.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area.[1]

  • Protect from moisture and direct sunlight.[1]

  • Recommended storage temperature is -20°C for the solid form.[1]

  • In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

First Aid Measures

Table 2: First Aid Measures for BODIPY FL EDA Exposure

Exposure RouteFirst Aid ProcedureReference
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.[1]
Personal Protective Equipment (PPE)

A summary of recommended PPE for handling BODIPY FL EDA is provided in Table 3.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationReference
Eye/Face Protection Safety goggles with side-shields.[1]
Skin Protection Protective gloves (e.g., nitrile). Impervious clothing or lab coat.[1]
Respiratory Protection Use a suitable respirator if dust or aerosols are generated.[1]

Experimental Protocols and Applications

BODIPY FL EDA is a versatile fluorescent label used in a variety of biochemical and cell-based assays. Its primary amine group allows for covalent conjugation to molecules with activated carboxyl groups.

Quantification of ATP by Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

BODIPY FL EDA is widely used for the sensitive quantification of nucleotides, such as ATP, in biological samples.[2] The following protocol outlines the key steps for this application.

  • Preparation of BODIPY FL EDA Stock Solution:

    • Dissolve 8.15 mg of BODIPY FL EDA in 1 mL of DMSO to prepare a 22 mmol/L stock solution.[2]

    • Aliquot and store protected from light at -20°C or -80°C.[2]

  • Sample Derivatization:

    • In a microcentrifuge tube, mix:

      • 10 µL of lysed biological sample (e.g., sperm or oocytes).[2]

      • 40 µL of 1.4 mol/L EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) dissolved in 50 mmol/L HEPES buffer (pH 7.5).[2]

      • 5 µL of the 22 mmol/L BODIPY FL EDA stock solution.[2]

    • Incubate the mixture in the dark at 25°C for 24 hours.[2]

  • CE-LIF Analysis:

    • Dilute the derivatized sample 40-fold with water before injection into the capillary electrophoresis instrument.[2]

    • Perform separation in an uncoated fused-silica capillary.

    • Use a laser to excite the BODIPY-ATP conjugate at the capillary outlet (Excitation: ~500 nm).[2]

    • Detect the emitted fluorescence at ~510 nm using a photomultiplier tube.[2]

  • Quantification:

    • Prepare a standard curve using known concentrations of ATP derivatized in the same manner as the samples.

    • Calculate the ATP concentration in the samples by interpolating their fluorescence intensity on the standard curve.[2]

ATP_Quantification_Workflow prep_bodipy Prepare 22 mM BODIPY FL EDA in DMSO derivatization Derivatization Reaction: Mix Lysate, EDC, and BODIPY FL EDA (25°C, 24h, dark) prep_bodipy->derivatization prep_edc Prepare 1.4 M EDC in 50 mM HEPES (pH 7.5) prep_edc->derivatization sample_lysis Lyse Biological Sample (e.g., sperm, oocytes) sample_lysis->derivatization dilution Dilute Derivatized Sample 40-fold with Water derivatization->dilution ce_lif CE-LIF Analysis: Injection, Separation, and Detection (Ex: 500 nm, Em: 510 nm) dilution->ce_lif data_analysis Data Analysis: Generate Standard Curve and Quantify ATP ce_lif->data_analysis

Caption: Workflow for ATP quantification using BODIPY FL EDA and CE-LIF.
Labeling of RNA 5' and 3' Ends

BODIPY FL EDA can be used to fluorescently label the ends of RNA molecules for various applications, including fluorescence resonance energy transfer (FRET) studies. The following provides a general methodology for RNA end-labeling.

  • RNA Preparation: Start with an in vitro transcribed RNA with a 5'-monophosphate.

  • Activation of 5'-Phosphate:

    • Incubate the RNA with a water-soluble carbodiimide (B86325) (e.g., EDC) and an amine-containing linker to introduce a primary amine at the 5' end.

  • Conjugation with BODIPY FL NHS Ester:

    • React the amine-modified RNA with BODIPY FL NHS ester. The NHS ester will react with the primary amine to form a stable amide bond.

  • Purification: Purify the labeled RNA from unreacted dye and reagents using methods such as ethanol (B145695) precipitation or size-exclusion chromatography.

RNA_Labeling_Workflow rna_prep Prepare RNA with Target End (5' or 3') activation Chemical Activation of RNA Terminus rna_prep->activation conjugation Conjugation with BODIPY FL Derivative (e.g., NHS Ester) activation->conjugation purification Purification of Labeled RNA conjugation->purification analysis Downstream Analysis (e.g., FRET, Imaging) purification->analysis

Caption: General workflow for fluorescently labeling the ends of RNA molecules.
Cellular Staining

BODIPY FL derivatives are used for staining various cellular components, including lipids and membranes, in both live and fixed cells.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).

  • Staining Solution Preparation: Dilute a stock solution of the BODIPY FL conjugate (e.g., BODIPY FL C₅-ceramide for Golgi staining) to the working concentration (typically in the low micromolar range) in an appropriate buffer or serum-free medium.

  • Staining: Remove the culture medium from the cells and add the staining solution. Incubate for a specified time (e.g., 30 minutes) at the appropriate temperature (e.g., 4°C or 37°C), protected from light.

  • Washing: Remove the staining solution and wash the cells with fresh buffer or medium to remove unbound dye.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY FL (Ex: ~490/20 nm, Em: ~525/50 nm).

Fluorescence Polarization (FP) Assays

BODIPY FL dyes are well-suited for fluorescence polarization assays due to their relatively long excited-state lifetime. FP assays are used to study molecular binding events in solution, such as protein-ligand interactions.

In a competitive FP assay, a fluorescently labeled ligand (tracer, e.g., BODIPY FL-labeled small molecule) is incubated with its binding partner (e.g., a protein). The binding of the small, rapidly tumbling tracer to the larger, more slowly tumbling protein results in an increase in the polarization of the emitted fluorescence. An unlabeled competitor molecule can then be added, which will displace the tracer from the binding site, causing a decrease in fluorescence polarization.

FP_Assay_Principle tracer BODIPY FL-Tracer (Low FP) complex Tracer-Protein Complex (High FP) tracer->complex Binds protein Protein Receptor protein->complex competitor_complex Competitor-Protein Complex protein->competitor_complex displaced Free BODIPY FL-Tracer (Low FP) complex->displaced Displaced by competitor Unlabeled Competitor competitor->displaced competitor->competitor_complex

Caption: Principle of a competitive fluorescence polarization assay.
Fluorescence Resonance Energy Transfer (FRET) Assays

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excitation energy of the donor is transferred to the acceptor without the emission of a photon. This phenomenon can be used to measure molecular proximities in the range of 1-10 nm. BODIPY FL can serve as an excellent donor for acceptor dyes like tetramethylrhodamine (B1193902) (TMR) or Cy3.

To study the interaction between two proteins (Protein A and Protein B), they are labeled with a FRET donor (e.g., BODIPY FL) and an acceptor, respectively. If the two proteins interact, bringing the donor and acceptor fluorophores into close proximity, excitation of the donor will lead to emission from the acceptor. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.

FRET_Principle cluster_no_interaction No Interaction cluster_interaction Interaction protein_a_no Protein A (BODIPY FL - Donor) emission_no Donor Emission (~510 nm) protein_a_no->emission_no protein_b_no Protein B (Acceptor) excitation_no Excitation of Donor (~500 nm) excitation_no->protein_a_no protein_ab Protein A-B Complex protein_a_yes BODIPY FL fret FRET protein_a_yes->fret Energy Transfer protein_b_yes Acceptor protein_b_yes->fret excitation_yes Excitation of Donor (~500 nm) excitation_yes->protein_a_yes emission_yes Acceptor Emission fret->emission_yes

Caption: Principle of FRET for detecting protein-protein interactions.

Conclusion

BODIPY FL EDA is a powerful and versatile fluorescent probe with a wide range of applications in biological research. Its bright, stable fluorescence and reactivity make it an invaluable tool for the sensitive detection and quantification of biomolecules, as well as for studying complex cellular processes. By adhering to the safety precautions and utilizing the detailed experimental protocols provided in this guide, researchers can effectively and safely incorporate BODIPY FL EDA into their studies to gain deeper insights into their areas of investigation.

References

Methodological & Application

Application Notes and Protocols for Intracellular ATP Quantification using BODIPY FL-EDA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of intracellular ATP using the fluorescent dye BODIPY FL-EDA. The primary and validated application of this probe involves the derivatization of ATP in cell lysates, followed by quantification using sensitive analytical techniques. Information on its use in live, intact cells is also addressed.

Introduction

Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving a vast array of cellular processes. The accurate quantification of intracellular ATP levels is a critical indicator of cellular health, metabolic activity, and response to therapeutic agents. This compound (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine, Hydrochloride) is a fluorescent dye that can be used for the sensitive quantification of nucleotides, including ATP.[1]

The method relies on a chemical derivatization reaction where the aliphatic amine of this compound reacts with the phosphate (B84403) groups of ATP in the presence of a coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable, fluorescent phosphoramidate (B1195095) conjugate.[2] The resulting fluorescent product can then be quantified. The excitation and emission maxima of the BODIPY FL-ATP conjugate are approximately 500 nm and 510 nm, respectively.[1]

It is important to note that the primary application of this compound for ATP quantification is in cell lysates , where the cellular contents are accessible for the derivatization reaction. There is limited evidence to support its use for direct, real-time quantification of ATP in the cytoplasm of living, intact cells , as the charged nature of ATP and the specifics of the derivatization reaction are not conducive to a simple live-cell staining protocol. For live-cell ATP imaging, genetically encoded fluorescent biosensors are the more common and validated approach.

Data Presentation: Intracellular ATP Concentrations

The following table summarizes typical intracellular ATP concentrations found in various cell types. These values are generally in the low millimolar range and can vary depending on the cell type, metabolic state, and the measurement technique employed.

Cell Type/OrganismATP Concentration (mM)Reference
Escherichia coli1.54 (±1.22)[3]
Saccharomyces cerevisiae1.1 - 1.9[3]
Mammalian Cells (general)1 - 10[4][5]
HeLa Cells (Cytoplasm)~3-5[6]
Rat Myocyte8.05[3]
Rat Liver3.535[3]
Human Oocyte0.4 pmole/oocyte[3]

Experimental Protocols

Quantification of ATP in Cell Lysates using this compound and CE-LIF

This protocol is adapted from established methods for the derivatization of ATP in cell lysates and subsequent analysis by Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).[1][]

Materials:

  • This compound (e.g., MedChemExpress, HY-D1603)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • HEPES buffer (50 mM, pH 7.5)

  • ATP standard solution

  • Cell lysis buffer (e.g., RIPA buffer, or buffer compatible with your downstream analysis)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Incubator

  • Capillary Electrophoresis system with Laser-Induced Fluorescence detection

Protocol:

  • Preparation of Reagents:

    • This compound Stock Solution (22 mM): Dissolve 8.15 mg of this compound in 1 mL of anhydrous DMSO. Aliquot and store at -20°C, protected from light.

    • EDC Solution (1.4 M): Dissolve the appropriate amount of EDC in 50 mM HEPES buffer (pH 7.5). Prepare this solution fresh before each experiment.

    • ATP Standards: Prepare a series of ATP standards with known concentrations in the appropriate buffer (e.g., cell lysis buffer) to generate a standard curve.

  • Sample Preparation (Cell Lysates):

    • Culture cells to the desired density.

    • Harvest cells and wash once with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication or repeated freeze-thaw cycles).

    • Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant containing the intracellular ATP.

    • Determine the protein concentration of the lysate for normalization.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix the following in order:

      • 10 µL of cell lysate supernatant or ATP standard

      • 40 µL of 1.4 M EDC solution

      • 5 µL of 22 mM this compound stock solution

    • Incubate the mixture in the dark at 25°C for 24 hours.

  • Analysis by CE-LIF:

    • Dilute the derivatized sample (e.g., 40-fold with water) before injection into the CE instrument.

    • Separate the BODIPY-ATP conjugate using an appropriate capillary and running buffer.

    • Detect the fluorescent signal using a laser to excite the BODIPY dye (excitation ~500 nm) and a detector to measure the emission (~510 nm).

    • Quantify the ATP concentration in the samples by comparing their fluorescence intensity to the standard curve generated from the ATP standards.

Considerations for Live-Cell Intracellular ATP Measurement

As mentioned, this compound is not the standard tool for quantifying ATP in living cells. The derivatization reaction with EDC is not readily applicable to the intracellular environment. For researchers interested in real-time monitoring of ATP dynamics in live cells, the use of genetically encoded fluorescent biosensors is recommended. These include FRET-based sensors like ATeam and single fluorescent protein-based sensors like QUEEN, which can be targeted to specific subcellular compartments.

Visualizations

Signaling Pathways of ATP Production

The primary pathways for ATP synthesis in most cells are glycolysis and oxidative phosphorylation.

ATP_Production_Pathways cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Enters Cell Pyruvate Pyruvate Glycolysis->Pyruvate 2 ATP (net) Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito Enters AcetylCoA Acetyl-CoA Pyruvate_Mito->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos NADH, FADH2 ATP_Mito ~30-32 ATP OxPhos->ATP_Mito Experimental_Workflow start Cell Culture harvest Harvest and Wash Cells start->harvest lysis Cell Lysis harvest->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant (Cell Lysate) centrifuge->supernatant derivatization Derivatization with This compound + EDC supernatant->derivatization analysis Analysis by CE-LIF derivatization->analysis quantification Data Analysis and ATP Quantification analysis->quantification atp_standards ATP Standards atp_standards->derivatization Reaction_Mechanism ATP ATP Adenosine-P-P-P Product BODIPY-ATP Conjugate Adenosine-P-P-P-NH-Linker-BODIPY ATP->Product BODIPY This compound BODIPY-Linker-NH2 BODIPY->Product EDC EDC EDC->Product Carbodiimide Coupling

References

Application Notes: Step-by-Step Guide to BODIPY FL-EDA Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets are dynamic cellular organelles crucial for energy storage, lipid homeostasis, and signaling. Their accumulation is implicated in various metabolic diseases and cancer. Accurate visualization and quantification of lipid droplets are therefore essential for research in these areas. While the query specified BODIPY FL-EDA, it is important to clarify that This compound is primarily utilized for the quantitative analysis of nucleotides and for reacting with aldehydes and ketones .[1][2] The standard and most widely used BODIPY dye for staining the neutral lipid core of lipid droplets is BODIPY 493/503 .[3][][] This guide will provide a detailed protocol for using BODIPY 493/503 for lipid droplet staining, along with other relevant BODIPY variants.

BODIPY dyes are highly lipophilic, exhibit strong and stable fluorescence, and are compatible with both live and fixed cell imaging.[][] Their narrow emission spectra make them ideal for multiplexing with other fluorescent probes.[] This application note provides a comprehensive, step-by-step guide for the effective staining of lipid droplets using BODIPY 493/503.

Quantitative Data Summary

The spectral properties of commonly used BODIPY dyes for lipid droplet staining are summarized in the table below for easy comparison and experimental planning.

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Common Applications
BODIPY 493/503 493503Staining neutral lipids in lipid droplets for both live and fixed cells.[2][3]
BODIPY FL 500509General lipophilic probe, can be used for lipids and membranes.[6]
BODIPY FL C12 500510Fluorescent fatty acid analog for studying lipid uptake and metabolism.[7]
This compound 500510Primarily for quantitative analysis of nucleotides, reacts with aldehydes and ketones.[1][8]

Principle of Staining

BODIPY 493/503 is a nonpolar, lipophilic dye that readily partitions into the hydrophobic environment of the neutral lipid core of lipid droplets. In aqueous environments, its fluorescence is low, but upon entering the nonpolar lipid environment, it exhibits a significant increase in fluorescence quantum yield, leading to bright and specific staining of lipid droplets with a low background signal.

cluster_extracellular Extracellular cluster_cell Cell BODIPY_ext BODIPY 493/503 (Aqueous Environment) Membrane Cell Membrane BODIPY_ext->Membrane Passive Diffusion Cytoplasm Cytoplasm (Aqueous) Membrane->Cytoplasm Lipid_Droplet Lipid Droplet (Neutral Lipid Core) Cytoplasm->Lipid_Droplet Partitioning into nonpolar environment BODIPY_intra BODIPY 493/503 (Bright Fluorescence)

Figure 1. Mechanism of BODIPY 493/503 staining of lipid droplets.

Experimental Protocols

This section provides detailed protocols for staining lipid droplets in both live and fixed cells using BODIPY 493/503.

Reagent Preparation

1. BODIPY 493/503 Stock Solution (e.g., 1 mM)

  • Dissolve 1 mg of BODIPY 493/503 in approximately 3.82 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

2. BODIPY 493/503 Working Solution (e.g., 1-2 µM)

  • On the day of the experiment, dilute the stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or serum-free culture medium. For a 2 µM working solution, dilute the 1 mM stock solution 1:500.

  • Note: The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically (typically in the range of 0.5-5 µM).[]

3. Fixation Solution (4% Paraformaldehyde in PBS)

  • Dissolve paraformaldehyde (PFA) powder in PBS by heating to 60°C in a fume hood.

  • Add NaOH (1-2 drops of 1 N) to clarify the solution.

  • Cool to room temperature, adjust the pH to 7.4, and filter.

  • Store at 4°C for short-term use.

Protocol 1: Live Cell Staining

This protocol is suitable for real-time imaging of lipid droplet dynamics.

  • Cell Seeding: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency (typically 60-80%).

  • Aspirate Medium: Carefully remove the culture medium.

  • Wash: Gently wash the cells once with pre-warmed PBS.

  • Staining: Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3][]

  • Wash: Remove the staining solution and wash the cells twice with PBS or serum-free medium to remove excess dye.

  • Imaging: Add fresh PBS or imaging medium to the cells. Image immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC channel).

Protocol 2: Fixed Cell Staining

This protocol is suitable for endpoint assays and when combining with immunofluorescence.

  • Cell Seeding and Treatment: Plate cells and perform experimental treatments as required.

  • Aspirate Medium and Wash: Remove the culture medium and wash the cells once with PBS.

  • Fixation: Add 4% PFA solution and incubate for 15-20 minutes at room temperature.[3]

    • Note: Aldehyde-based fixatives are recommended as alcohols can solubilize lipids.

  • Wash: Remove the fixative and wash the cells three times with PBS for 5 minutes each.

  • Staining: Add the BODIPY 493/503 working solution and incubate for 20-60 minutes at room temperature, protected from light.[]

  • Wash: Remove the staining solution and wash the cells three times with PBS.

  • (Optional) Counterstaining: If desired, counterstain nuclei with a dye like DAPI or Hoechst.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

Note on Permeabilization for Immunofluorescence: If combining BODIPY staining with immunolabeling of intracellular proteins, be cautious with permeabilization agents. Detergents like Triton X-100 can disrupt lipid droplets. Milder detergents such as saponin (B1150181) may be used, but their effect on lipid droplet morphology should be validated.

Experimental Workflow Diagram

cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining start Start: Seed Cells culture Culture Cells to Desired Confluency start->culture treatment Experimental Treatment (Optional) culture->treatment wash1 Wash with PBS treatment->wash1 live_stain Incubate with BODIPY 493/503 Working Solution (15-30 min) wash1->live_stain fix Fix with 4% PFA (15-20 min) wash1->fix live_wash Wash with PBS (2x) live_stain->live_wash live_image Image Live Cells live_wash->live_image end End live_image->end fixed_wash1 Wash with PBS (3x) fix->fixed_wash1 fixed_stain Incubate with BODIPY 493/503 Working Solution (20-60 min) fixed_wash1->fixed_stain fixed_wash2 Wash with PBS (3x) fixed_stain->fixed_wash2 mount Mount Coverslip fixed_wash2->mount fixed_image Image Fixed Cells mount->fixed_image fixed_image->end

Figure 2. Workflow for live and fixed cell lipid droplet staining.

Troubleshooting

  • High Background:

    • Decrease the concentration of the BODIPY working solution.

    • Reduce the incubation time.

    • Ensure adequate washing steps to remove unbound dye.

  • Weak Signal:

    • Increase the concentration of the BODIPY working solution.

    • Increase the incubation time.

    • Check the health of the cells; unhealthy cells may have altered lipid content.

    • For a positive control, treat cells with oleic acid (e.g., 100-400 µM for 16-24 hours) to induce lipid droplet formation.[3]

  • Photobleaching:

    • Use an anti-fade mounting medium for fixed cells.

    • Minimize exposure to the excitation light during imaging.

    • Use a lower laser power and/or a more sensitive detector.

By following these detailed protocols and considering the specific characteristics of the experimental system, researchers can achieve high-quality, reliable staining of lipid droplets for both qualitative and quantitative analysis.

References

Application Notes and Protocols for BODIPY FL-EDA Conjugation to Antibodies and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL-EDA (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionyl ethylenediamine) is a bright and photostable green fluorescent dye widely used for labeling proteins and antibodies. Its small size, lack of charge, and relative insensitivity to pH and solvent polarity make it an excellent choice for a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[1][2] This document provides detailed protocols for the conjugation of this compound to antibodies and other proteins using carbodiimide (B86325) chemistry, as well as methods for characterizing the resulting conjugates.

Properties of this compound Conjugates

This compound is an amine-reactive derivative of the BODIPY FL core structure. The ethylenediamine (B42938) linker provides a primary amine for reaction with carboxyl groups on proteins. This conjugation is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance coupling efficiency and stability of the reactive intermediate.[3][4]

Table 1: Spectroscopic Properties of this compound and its Protein Conjugates

PropertyThis compound (Free Dye)BODIPY FL-Protein Conjugate (Typical)
Excitation Maximum (λex)~500 nm[5]~503-505 nm
Emission Maximum (λem)~510 nm[5]~511-515 nm
Molar Extinction Coefficient (ε) at λex>80,000 M⁻¹cm⁻¹[6]Varies with Degree of Labeling
Fluorescence Quantum Yield (Φf)~0.9 (in non-polar solvents)[6]0.3 - 0.7[7][8]
Stokes Shift~10 nm~8-12 nm

Note: The exact spectroscopic properties of the conjugate can vary depending on the protein, the degree of labeling, and the local environment of the dye.

Experimental Protocols

Protocol 1: Two-Step EDC-Mediated Conjugation of this compound to Antibodies/Proteins

This two-step protocol is recommended to minimize the polymerization of the antibody or protein by activating its carboxyl groups and then reacting them with the amine group of this compound.

Materials:

  • Antibody or protein of interest (1-2 mg/mL in a suitable buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[9]

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Antibody/Protein Preparation:

    • Dialyze the antibody or protein solution against Activation Buffer overnight at 4°C to remove any amine-containing buffers or stabilizers.[10]

    • Determine the protein concentration using A280 or a protein assay.

  • Activation of Protein Carboxyl Groups:

    • Bring EDC and Sulfo-NHS to room temperature.

    • Prepare a fresh solution of 10 mg/mL EDC in ultrapure water.[3]

    • Prepare a fresh solution of 10 mg/mL Sulfo-NHS in ultrapure water.

    • To 1 mL of the protein solution in Activation Buffer, add 100 µL of the EDC solution and 100 µL of the Sulfo-NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Removal of Excess Crosslinker:

    • Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column (e.g., Zeba Spin Desalting Column) pre-equilibrated with Coupling Buffer. This step also serves to raise the pH for the subsequent amine reaction.[3]

  • Conjugation Reaction:

    • Dissolve this compound in a small amount of anhydrous DMSO to prepare a 10 mM stock solution.

    • Add the this compound stock solution to the activated protein solution at a molar ratio of 10:1 to 20:1 (dye:protein). The optimal ratio should be determined empirically for each protein.[11]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography (SEC) column equilibrated with PBS.[9][12]

    • Collect the fractions containing the protein conjugate, which will typically elute first as a colored band.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of BODIPY FL (around 503 nm).

    • Calculate the protein concentration and the degree of labeling (DOL) as described in Protocol 2.

    • Store the conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, or the dye-to-protein ratio, is a critical parameter for ensuring the quality and consistency of your fluorescently labeled protein.[13][14]

Materials:

  • Purified BODIPY FL-protein conjugate

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BODIPY FL, which is approximately 503 nm (Aₘₐₓ). Dilute the sample if the absorbance is too high to be accurately measured.

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is a combination of the protein and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. For BODIPY FL, the CF is approximately 0.2.

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹).[14]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • ε_dye is the molar extinction coefficient of BODIPY FL at its Aₘₐₓ (~80,000 M⁻¹cm⁻¹).[6]

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Table 2: Typical Degree of Labeling and Labeling Efficiency

ParameterTypical RangeNotes
Optimal Dye:Protein Molar Ratio (in reaction)5:1 to 20:1[11]Highly dependent on the protein and desired DOL.
Achieved Degree of Labeling (DOL)2 - 10[14]Higher DOL can lead to fluorescence quenching.[13]
Labeling Efficiency10% - 50%Varies based on reaction conditions and protein reactivity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification protein_prep Antibody/Protein Preparation (Dialysis) activation Activation of Protein Carboxyl Groups (EDC/Sulfo-NHS) protein_prep->activation reagent_prep Reagent Preparation (EDC, Sulfo-NHS, this compound) reagent_prep->activation purification1 Removal of Excess Crosslinker (SEC) activation->purification1 conjugation Conjugation with This compound purification1->conjugation quenching Quenching Reaction conjugation->quenching purification2 Purification of Conjugate (SEC) quenching->purification2 characterization Characterization (DOL Calculation) purification2->characterization

This compound Conjugation Workflow
Application Example: Targeting HER2 Signaling Pathway

BODIPY FL-labeled antibodies can be used to visualize and track specific cellular targets. For example, an antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain cancers, can be labeled with BODIPY FL to study its localization and trafficking.[15]

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS Activation HER3 HER3 Receptor HER3->PI3K BODIPY_Ab BODIPY-Antibody Conjugate BODIPY_Ab->HER2 Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation Activation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

Targeting HER2 with a BODIPY-Antibody Conjugate
Application Example: Targeting EGFR Signaling Pathway

Similarly, antibodies targeting the Epidermal Growth Factor Receptor (EGFR) can be labeled with BODIPY FL to investigate EGFR-mediated signaling pathways, which are crucial in cell proliferation and are often dysregulated in cancer.[6][16]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment BODIPY_Ab BODIPY-Antibody Conjugate BODIPY_Ab->EGFR Inhibition/Visualization RAS RAS Grb2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Visualizing the EGFR Signaling Pathway

References

Application Notes and Protocols: Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) using Bodipy FL-EDA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Capillary electrophoresis (CE) coupled with laser-induced fluorescence (LIF) detection is a powerful analytical technique renowned for its high separation efficiency, sensitivity, and low sample consumption. The use of fluorescent dyes to label analytes that do not possess native fluorescence is a key aspect of this method. Bodipy FL-EDA (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionyl ethylenediamine, hydrochloride) is a versatile fluorescent dye with a primary aliphatic amine, making it suitable for labeling various biomolecules. Its spectral properties, with an excitation maximum around 500 nm and an emission maximum around 510 nm, are well-matched with the common 488 nm laser line used in many CE-LIF systems.[1]

These application notes provide detailed protocols for the use of this compound in CE-LIF for the quantitative analysis of nucleotides and other primary amine-containing compounds.

Application 1: Quantitative Analysis of Nucleotides

This compound is widely utilized for the sensitive detection and quantification of nucleotides, including adenosine (B11128) triphosphate (ATP) and deoxynucleoside monophosphates (dNMPs).[1][2] This has significant applications in assessing cellular energy status, DNA damage, and genomic DNA methylation.[1][2]

Experimental Protocols

1. This compound Stock Solution Preparation

  • Dissolve 8.15 mg of this compound in 1 mL of dimethyl sulfoxide (B87167) (DMSO) to prepare a 22 mmol/L stock solution.[1]

  • Aliquot the stock solution and store it protected from light at -20°C or -80°C to ensure stability.[1]

2. Sample Preparation and Derivatization of ATP in Sperm and Oocytes

  • Sample Lysis: Lyse sperm or oocyte samples to release intracellular ATP.

  • Derivatization Reaction:

3. CE-LIF Analysis of Bodipy-ATP Conjugate

  • Capillary: Uncoated fused-silica capillary, 75 µm internal diameter, 50 cm effective length.[2]

  • Running Buffer: 10 mmol/L tribasic sodium phosphate (B84403) buffer, pH 11.5.[2]

  • Separation Voltage: 22 kV.[2]

  • Injection: Dilute the derivatized sample 40 times with water before injection.[1] The specific injection method (e.g., hydrodynamic or electrokinetic) and duration should be optimized for the instrument used.

  • Detection:

    • Laser excitation: 488 nm or 500 nm.[1]

    • Emission detection: 510 nm.[1]

4. Derivatization of Deoxynucleoside-5'-monophosphates (dNMPs) from DNA

  • DNA Digestion: Digest DNA samples to 5'-monophosphates using a suitable nuclease such as Nuclease P1.[2]

  • Derivatization: The labeling of the 5'-phosphate group of dNMPs with this compound is performed in the presence of a carbodiimide (B86325) coupling agent like EDC.[2] The specific concentrations and incubation times may require optimization based on the sample matrix and analyte concentration.

Quantitative Data

The following table summarizes the quantitative performance of the CE-LIF method for ATP analysis using this compound.

ParameterValueReference
Limit of Quantification (LOQ)0.15 µmol/L[3]
Intra-assay Reproducibility (CV)4.55%[3]
Inter-assay Reproducibility (CV)7.14%[3]
Analysis Time< 5 minutes[2]

Diagrams

experimental_workflow_nucleotides cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis CE-LIF Analysis cluster_data Data Processing Sample Biological Sample (e.g., Sperm, Oocytes, DNA) LysedSample Lysed Sample / dNMPs Sample->LysedSample Digestion Enzymatic Digestion (for DNA) Incubation Incubation (Dark, 25°C, 24h) LysedSample->Incubation Reagents This compound + EDC Reagents->Incubation Injection Sample Injection Incubation->Injection Separation Capillary Electrophoresis Injection->Separation Detection LIF Detection (Ex: 500nm, Em: 510nm) Separation->Detection Quantification Quantification of Analytes Detection->Quantification StandardCurve Standard Curve Generation StandardCurve->Quantification

Experimental workflow for nucleotide analysis.

reaction_mechanism_atp ATP ATP (Phosphate Group) Conjugate Bodipy-ATP Conjugate (Fluorescent) ATP->Conjugate Bodipy This compound (Amine Group) Bodipy->Conjugate EDC EDC (Carbodiimide) EDC->Conjugate activates phosphate

Labeling reaction of ATP with this compound.

Application 2: Analysis of Primary Amine-Containing Compounds (e.g., Amino Acids, Peptides)

This compound possesses a primary aliphatic amine that can react with aldehydes and ketones. While less common than its use for nucleotides, it can also be employed to label molecules containing these functional groups. Furthermore, the core structure of Bodipy can be modified to carry a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on analytes like amino acids and peptides. Although detailed protocols for this compound specifically for amino acids are not as prevalent as for other dyes, a general protocol can be outlined based on the known reactivity of Bodipy derivatives. One study has noted the use of this compound in an off-column enzyme activity assay for lysine (B10760008) decarboxylase, indicating its utility for amino acid analysis.

Experimental Protocols (General Guideline)

1. Derivatization of Primary Amines (e.g., Amino Acids)

This protocol is a general guideline and requires optimization for specific analytes.

  • Sample Preparation: Prepare a solution of the amino acid or peptide standard or sample in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5-9.5).

  • Derivatization Reaction:

    • To the analyte solution, add a molar excess of a Bodipy FL derivative containing an amine-reactive group (e.g., Bodipy FL NHS ester). The exact molar ratio should be optimized.

    • Incubate the reaction mixture at room temperature in the dark. Reaction times can vary from 1 to several hours and need to be determined empirically.

  • Reaction Quenching: The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, to consume the excess labeling reagent.

2. CE-LIF Analysis of Labeled Amines

  • Capillary: Uncoated fused-silica capillary (e.g., 50-75 µm internal diameter).

  • Running Buffer: A buffer system that provides good separation of the labeled analytes should be chosen. Common choices for amino acid analysis include borate buffers or phosphate buffers at alkaline pH. The addition of organic modifiers (e.g., methanol, acetonitrile) or cyclodextrins may be necessary to improve resolution.

  • Separation Voltage: Typically in the range of 15-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection:

    • Laser excitation: ~500 nm.

    • Emission detection: ~510 nm.

Diagrams

logical_relationship_amine_analysis Analyte Analyte with Primary Amine (e.g., Amino Acid, Peptide) Derivatization Derivatization Reaction Analyte->Derivatization ReactiveDye Amine-Reactive Bodipy FL Derivative (e.g., NHS Ester) ReactiveDye->Derivatization LabeledAnalyte Fluorescently Labeled Analyte Derivatization->LabeledAnalyte CELIF CE-LIF Analysis LabeledAnalyte->CELIF Separation Separation based on Charge-to-Size Ratio CELIF->Separation Detection Sensitive Fluorescence Detection CELIF->Detection

References

Application Notes and Protocols for In Vivo Imaging of Fatty Acid Uptake Using Bodipy FL C16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of fatty acid (FA) metabolism is critical in various fields, including oncology, metabolic diseases, and developmental biology. A dysregulated FA metabolism is a hallmark of many diseases, including cancer, where tumors often exhibit increased lipid uptake to fuel their rapid proliferation and metastatic spread.[1][2] Visualizing and quantifying FA uptake in vivo provides a powerful tool to understand disease mechanisms, identify therapeutic targets, and evaluate the efficacy of novel drugs.[2]

Bodipy FL C16 is a fluorescently labeled long-chain fatty acid analog, specifically a palmitate molecule linked to a Bodipy FL dye.[1][3] This probe is an excellent tool for in vivo imaging of FA uptake because it is taken up by cells via the same protein-mediated transport mechanisms as natural long-chain fatty acids, and it is not susceptible to immediate degradation through β-oxidation, allowing for its accumulation and visualization within cells.[1][3] These application notes provide a comprehensive overview and detailed protocols for using Bodipy FL C16 for in vivo imaging of fatty acid uptake.

Principle of the Method

Bodipy FL C16 consists of a 16-carbon saturated fatty acid (palmitic acid) attached to the Bodipy FL fluorophore.[1] The key principle behind its use is that it mimics natural long-chain fatty acids and is actively transported into cells by fatty acid transport proteins (FATPs) and other transporters like CD36.[1][4][5] Unlike simple diffusion, this protein-mediated uptake makes Bodipy FL C16 fluorescence a reliable indicator of true fatty acid transport.[1][3] Once inside the cell, the fluorescent probe accumulates in the cytoplasm and can be incorporated into neutral lipids and phospholipids, often localizing to lipid droplets.[6][7] The fluorescence intensity of Bodipy FL C16 within a tissue or cell population directly correlates with the rate of fatty acid uptake.[1][3]

The Bodipy FL dye has favorable photophysical properties, including a high quantum yield, narrow emission spectrum, and relative insensitivity to environmental pH, making it suitable for in vivo imaging applications.[8][9] Its excitation and emission maxima are approximately 503 nm and 512 nm, respectively.[10]

Applications

  • Cancer Biology: Quantifying fatty acid uptake in tumors to understand metabolic reprogramming and identify therapeutic vulnerabilities.[1][3] Studies have shown that oncogenes like MYC can drive increased fatty acid uptake, which can be visualized using Bodipy FL C16.[1][3]

  • Drug Development: Evaluating the efficacy of drugs that target fatty acid metabolism by monitoring changes in fatty acid uptake in preclinical models.[1][3] For instance, inhibitors of fatty acid uptake, such as perphenazine (B1679617), have been shown to significantly decrease Bodipy FL C16 fluorescence in tumors.[1][3]

  • Metabolic Research: Studying the dynamics of fatty acid uptake in various organs and tissues in models of metabolic diseases like obesity and nonalcoholic fatty liver disease (NAFLD).[11]

  • Developmental Biology: Visualizing the role of fatty acid metabolism in the development and function of digestive organs in model organisms like zebrafish.[12]

Quantitative Data Summary

The following tables summarize quantitative data from studies using Bodipy FL C16 for in vivo and in vitro fatty acid uptake imaging.

Table 1: In Vivo Fatty Acid Uptake Kinetics in Murine Tumor Models

Animal ModelTumor TypeBodipy FL C16 AdministrationTime to Maximum FluorescenceImaging ParameterKey FindingReference
MMTV-Tet-O-MYC conditional modelTriple-Negative Breast Cancer (TNBC)100 µL of 200 µM via tail vein injection~30 minutesFluorescence at 60 min (Bodipy60)2- to 4-fold decrease in FA uptake upon MYC downregulation.[1][2][3]
BALB/c mice with 4T1 family tumorsMammary Carcinoma100 µL of 200 µM via tail vein injection~30 minutesFluorescence at 60 min (Bodipy60)Increased FA uptake with higher metastatic potential.[1][3]
BALB/c mice with 4T1 tumorsMammary CarcinomaTopical application of 80 µM perphenazine followed by Bodipy FL C16Not ApplicableBodipy60Significant decrease in FA uptake after treatment with a fatty acid transport inhibitor.[1][3]

Table 2: In Vitro Fatty Acid Uptake in Cell Lines

| Cell Line | Treatment | Bodipy FL C16 Concentration | Incubation Time | Key Finding | Reference | | --- | --- | --- | --- | --- | | 4T1, 4T07, 67NR | None | 1 µM | 30 minutes | FA uptake correlates with metastatic potential (4T1 > 4T07 > 67NR). |[3] | | 4T1 | 80 µM perphenazine | Not Specified | 2 hours | Significant decrease in Bodipy FL C16 uptake. |[1] | | Caco-2 | None | Variable | 5 minutes | Saturable uptake with a KT of 16.4 ± 7.1 µM. |[13] | | HepG2 | None | Variable | 5 minutes | Saturable uptake with a KT of 37.41 ± 15.52 µM. |[13] |

Experimental Protocols

Protocol 1: In Vivo Imaging of Fatty Acid Uptake in a Murine Mammary Tumor Model

This protocol is adapted from studies using intravital microscopy of mammary window chambers.[1][3]

Materials:

  • Bodipy FL C16 (e.g., from Thermo Fisher Scientific)

  • Anhydrous DMSO

  • Sterile Phosphate-Buffered Saline (PBS)

  • Animal model with orthotopically implanted mammary tumors (e.g., 4T1 tumors in BALB/c mice)

  • Titanium mammary window chamber (optional, for high-resolution imaging)

  • Anesthesia (e.g., isoflurane)

  • Intravital fluorescence microscope or other in vivo imaging system

  • Syringes and needles for tail vein injection

Procedure:

  • Preparation of Bodipy FL C16 Solution:

    • Prepare a stock solution of Bodipy FL C16 in anhydrous DMSO.

    • On the day of imaging, dilute the stock solution in sterile PBS to a final concentration of 200 µM. Ensure the final DMSO concentration is minimal to avoid toxicity.

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • If using a mammary window chamber, ensure the tumor is accessible for imaging.

    • Maintain the animal's body temperature throughout the imaging session.

  • Image Acquisition (Baseline):

    • Acquire baseline fluorescence images of the tumor region before injecting the probe to account for autofluorescence.

  • Probe Administration:

    • Administer 100 µL of the 200 µM Bodipy FL C16 solution via tail vein injection.[1]

  • Time-Lapse Imaging:

    • Immediately after injection, begin acquiring fluorescence images of the tumor at regular intervals (e.g., every 5-10 minutes) for at least 60-90 minutes.[1][3]

    • The fluorescence signal is expected to increase and plateau around 30 minutes post-injection, remaining stable for the subsequent 30-50 minutes.[1][2]

  • Data Analysis:

    • Quantify the mean fluorescence intensity within the tumor region of interest (ROI) at each time point.

    • The fluorescence at 60 minutes post-injection (Bodipy60) can be used as a summary parameter for fatty acid uptake.[1][2]

    • Normalize the Bodipy60 signal to the baseline fluorescence to correct for autofluorescence.

Protocol 2: In Vivo Imaging of Fatty Acid Metabolism in Zebrafish Larvae

This protocol is adapted from studies visualizing digestive organ morphology and function in zebrafish.[12]

Materials:

  • Bodipy FL C16

  • Egg yolk liposome (B1194612) solution

  • 6-day old zebrafish larvae

  • Confocal microscope

Procedure:

  • Preparation of Bodipy-Liposome Solution:

    • Prepare egg yolk liposomes as a delivery vehicle for the Bodipy FL C16.

    • Incorporate Bodipy FL C16 into the liposome solution.

  • Larvae Incubation:

    • Incubate 6-day old zebrafish larvae in the Bodipy-liposome solution.

  • Imaging:

    • After incubation, mount the larvae for live imaging using a confocal microscope.

    • Acquire fluorescence images of the digestive organs, including the intestine, liver, and pancreas.

  • Data Analysis:

    • Observe the accumulation of Bodipy FL C16 in different cell types and subcellular structures (e.g., lipid droplets) to assess fatty acid uptake and storage.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in fatty acid uptake and a general experimental workflow for in vivo imaging with Bodipy FL C16.

FattyAcidUptakePathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Bodipy_C16 Bodipy FL C16 FATP FATP Bodipy_C16->FATP Uptake CD36 CD36 Bodipy_C16->CD36 Uptake Bodipy_C16_intra Bodipy FL C16 FATP->Bodipy_C16_intra CD36->Bodipy_C16_intra Lipid_Droplets Lipid Droplets Bodipy_C16_intra->Lipid_Droplets Storage Metabolism Metabolism Bodipy_C16_intra->Metabolism Oxidation MYC MYC Oncogene MYC->FATP Upregulates MYC->CD36 Upregulates

Caption: Fatty acid uptake signaling pathway.

ExperimentalWorkflow A Animal Model Preparation (e.g., Tumor Implantation) C Baseline Imaging (Autofluorescence) A->C B Bodipy FL C16 Solution Preparation D Systemic Administration (e.g., Tail Vein Injection) B->D C->D E In Vivo Fluorescence Imaging (Time-Lapse) D->E F Image Analysis (Quantification of Uptake) E->F G Data Interpretation F->G

Caption: In vivo imaging experimental workflow.

References

Application Notes and Protocols for BODIPY FL-EDA Labeling of Bacteria and Yeast Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY™ FL EDA (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine) is a bright, green-fluorescent dye characterized by its high fluorescence quantum yield, narrow emission bandwidth, and relative insensitivity to solvent polarity and pH.[1] Its core structure consists of a dipyrromethene coordinated with boron trifluoride (BF₂), providing a planar and rigid scaffold that minimizes non-radiative energy loss.[2] While BODIPY FL-EDA is an amine-reactive derivative often used for labeling biomolecules like nucleotides, its application in staining whole bacterial and yeast cells depends on specific cellular characteristics and labeling strategies.[3][4] This document provides detailed protocols and application notes for the fluorescent labeling of bacteria and yeast cells using principles associated with BODIPY FL dyes.

Labeling of Bacterial Cells

The direct use of this compound for general bacterial cell staining is not a standard application. Effective labeling of bacteria with BODIPY FL dyes typically involves either conjugation to a molecule that targets a specific bacterial structure or the use of lipophilic BODIPY derivatives that intercalate into the cell membrane.

One of the most effective strategies for labeling bacterial cell walls is through the use of Fluorescent D-Amino Acids (FDAAs).[3] In this approach, a BODIPY FL dye is conjugated to a D-amino acid, which is then metabolically incorporated into the peptidoglycan of growing bacteria. This method allows for the specific and covalent labeling of sites of active cell wall synthesis.

Mechanism of Labeling (FDAA-based)

The labeling mechanism relies on the natural process of peptidoglycan synthesis in bacteria. Exogenously supplied FDAAs, such as a conjugate of BODIPY FL and a D-amino acid (e.g., BADA - BODIPY-FL 3-amino-D-alanine), are recognized and incorporated into the peptidoglycan structure by bacterial enzymes, specifically transpeptidases.[5] This results in the covalent attachment of the fluorescent dye to the bacterial cell wall, providing a stable and specific signal that highlights areas of cell growth and division.

bacterial_labeling_mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell FDAA BODIPY FL-D-Amino Acid (FDAA) Peptidoglycan Peptidoglycan Synthesis Machinery FDAA->Peptidoglycan Transport & Recognition CellWall Labeled Peptidoglycan Cell Wall Peptidoglycan->CellWall Enzymatic Incorporation

Mechanism of bacterial cell wall labeling using a BODIPY FL-conjugated D-amino acid (FDAA).
Experimental Protocol: Bacterial Cell Wall Labeling with BODIPY FL-Amino-D-Alanine (BADA)

This protocol is based on the established method for using FDAAs to label bacterial peptidoglycan.

Materials:

  • Bacterial culture (e.g., E. coli, B. subtilis) in the exponential growth phase.

  • BODIPY FL-Amino-D-Alanine (BADA) or a similar BODIPY FL-conjugated D-amino acid.

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or 70% ethanol).

  • Microcentrifuge tubes.

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~505/513 nm).

Procedure:

  • Preparation of Stock Solution: Prepare a 1-10 mM stock solution of the BODIPY FL-conjugated D-amino acid in DMSO. Store at -20°C, protected from light.

  • Bacterial Culture: Grow the bacterial strain of interest in a suitable liquid medium to the mid-exponential phase (e.g., OD600 of 0.4-0.6).

  • Labeling: Add the fluorescent D-amino acid to the bacterial culture to a final concentration of 0.5-2 mM. The optimal concentration may vary depending on the bacterial species and growth conditions.

  • Incubation: Incubate the culture under normal growth conditions (e.g., 37°C with shaking) for a duration ranging from a few minutes to several generations, depending on the desired labeling pattern. For pulse-labeling to visualize active growth zones, a short incubation of 1-15 minutes is recommended.

  • Washing: Harvest the labeled cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Fixation (Optional but Recommended): Resuspend the cell pellet in a fixative solution and incubate for 15-30 minutes at room temperature. Fixation helps to preserve cell morphology and stop further label incorporation.

  • Final Wash: Centrifuge the fixed cells and wash the pellet two to three times with PBS to remove unbound dye and fixative.

  • Microscopy: Resuspend the final cell pellet in a small volume of PBS, mount the sample on a microscope slide, and visualize using a fluorescence microscope.

Quantitative Data for Bacterial Labeling
ParameterGram-Negative Bacteria (e.g., E. coli)Gram-Positive Bacteria (e.g., B. subtilis)Reference(s)
Dye Concentration 0.5 - 2 mM0.5 - 2 mM[5]
Incubation Time 1 - 30 minutes (pulse); >30 min (uniform)1 - 30 minutes (pulse); >30 min (uniform)[5]
Labeling Efficiency Dependent on outer membrane permeabilityGenerally higher due to exposed peptidoglycan[3]

Labeling of Yeast Cells

In yeast, the hydrophobic nature of the BODIPY core is exploited for staining. BODIPY FL and its derivatives are lipophilic and readily accumulate in intracellular lipid droplets, which are organelles for neutral lipid storage.[6] Therefore, this compound is an effective tool for visualizing and quantifying lipid content in yeast cells.

Mechanism of Labeling

This compound, being a lipophilic molecule, passively diffuses across the yeast cell wall and plasma membrane.[1] Once inside the cytoplasm, it preferentially partitions into the nonpolar environment of the neutral lipid core within lipid droplets. This accumulation leads to a high concentration of the dye in these organelles, resulting in bright, punctate fluorescence.

yeast_labeling_mechanism cluster_extracellular Extracellular Space cluster_cell Yeast Cell BODIPY This compound Membrane Cell Wall & Plasma Membrane BODIPY->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm LipidDroplet Lipid Droplet Cytoplasm->LipidDroplet Lipophilic Accumulation

Mechanism of yeast lipid droplet labeling with this compound.
Experimental Protocol: Yeast Lipid Droplet Staining

This protocol is adapted from methods using BODIPY 493/503 for lipid droplet staining, which is spectrally similar to BODIPY FL.[7][]

Materials:

  • Yeast culture (e.g., Saccharomyces cerevisiae) in the desired growth phase.

  • This compound.

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fixative solution (optional, e.g., 4% paraformaldehyde in PBS).

  • Microcentrifuge tubes.

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~505/513 nm).

Procedure:

  • Preparation of Stock Solution: Prepare a 1-5 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Yeast Culture: Grow yeast cells in an appropriate medium to the desired cell density.

  • Cell Harvesting: Harvest approximately 1-5 x 10^6 cells by centrifugation (e.g., 3000 x g for 3 minutes).

  • Washing: Wash the cells once with PBS to remove residual media.

  • Staining: Resuspend the cell pellet in PBS containing the final concentration of this compound. A typical starting concentration is 1-5 µM.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Washing: Centrifuge the stained cells and wash two to three times with PBS to remove excess dye.

  • Fixation (Optional): If required, cells can be fixed with 4% paraformaldehyde for 30 minutes at room temperature after staining. Wash again with PBS after fixation.

  • Microscopy: Resuspend the final cell pellet in a small volume of PBS, mount on a microscope slide, and visualize the fluorescent lipid droplets using a fluorescence microscope.

Quantitative Data for Yeast Labeling
ParameterValueReference(s)
Dye Concentration 1 - 5 µM[][]
Incubation Time 15 - 30 minutes[][]
Incubation Temperature Room Temperature or 37°C[7]
Primary Target Neutral lipids in lipid droplets[6][10]

Experimental Workflow Overview

The following diagram illustrates the general workflow for labeling both bacterial and yeast cells with BODIPY FL-based probes.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Stock Prepare Dye Stock Solution (1-10 mM in DMSO) Incubate Incubate with BODIPY Probe (1-30 min) Stock->Incubate Culture Grow Cell Culture to Desired Phase Harvest Harvest & Wash Cells Culture->Harvest Harvest->Incubate Wash Wash to Remove Excess Dye Incubate->Wash Fix Fixation (Optional) Wash->Fix Mount Mount Sample on Slide Wash->Mount No Fixation Fix->Mount Visualize Visualize via Fluorescence Microscopy Mount->Visualize

General experimental workflow for fluorescent labeling of microbial cells.

References

Staining protocols for Bodipy FL-eda in fixed and live cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL EDA (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine, Hydrochloride) is a versatile fluorescent dye characterized by its bright, green fluorescence, which is similar to that of fluorescein (B123965) (FITC) and Alexa Fluor™ 488.[1] It possesses a high extinction coefficient, high fluorescence quantum yield, and its fluorescence is relatively insensitive to solvent polarity and pH.[1] A key feature of BODIPY™ FL EDA is its aliphatic amine group, which allows it to react with aldehydes and ketones.[2] This reactivity makes it a valuable tool for the quantitative analysis of nucleotides, particularly for determining DNA damage, genomic DNA methylation, and quantifying intracellular ATP levels through methods like capillary electrophoresis with laser-induced fluorescence (CE-LIF).[2]

While primarily utilized for nucleotide analysis, the general photophysical properties of BODIPY dyes, such as their hydrophobicity, make them suitable for staining lipids and membranes in cellular imaging.[1] This document provides detailed protocols for the hypothetical application of BODIPY™ FL EDA in staining both live and fixed cells, adapting general BODIPY staining methodologies.

Physicochemical and Spectral Properties

PropertyValueReference
Excitation Wavelength (λex)500 nm[2]
Emission Wavelength (λem)510 nm[2]
Molecular Weight384.64 g/mol
AppearanceOrange solid
Solvent for Stock SolutionDMSO[2]

Experimental Protocols

Protocol 1: Staining of Live Cells

This protocol is adapted from general methodologies for live-cell staining with BODIPY™ dyes.[] It is intended for real-time observation of cellular components that may react with the amine group of BODIPY™ FL EDA.

Materials:

  • BODIPY™ FL EDA

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Complete cell culture medium

  • Live cells cultured on coverslips or in imaging dishes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of BODIPY™ FL EDA in anhydrous DMSO. For example, to make a 10 mM stock, dissolve 3.85 mg of BODIPY™ FL EDA in 1 mL of DMSO.

    • Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Staining Solution:

    • On the day of the experiment, dilute the stock solution to a final working concentration of 0.1–2 µM in a serum-free cell culture medium or PBS.[]

    • Vortex the solution thoroughly immediately before use to prevent aggregation of the hydrophobic dye in the aqueous medium.

  • Cell Preparation:

    • Culture cells to a confluency of 70-80%.

    • Gently wash the cells twice with warm PBS or HBSS to remove any residual serum and media components.

  • Staining:

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[] The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing:

    • Remove the staining solution and gently wash the cells two to three times with warm PBS or complete cell culture medium to remove any unbound dye and reduce background fluorescence.[]

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set. The excitation and emission maxima are approximately 500 nm and 510 nm, respectively.[2]

Protocol 2: Staining of Fixed Cells

This protocol is adapted from standard protocols for staining fixed cells with BODIPY™ dyes.[] Fixation with paraformaldehyde is recommended, as methanol-based fixatives can extract lipids, potentially affecting the staining of lipophilic structures.[5]

Materials:

  • BODIPY™ FL EDA

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • Permeabilization buffer (e.g., 0.1% Triton™ X-100 or 0.1% Saponin in PBS)

  • Cells cultured on coverslips

Procedure:

  • Preparation of Stock and Staining Solutions:

    • Follow steps 1 and 2 from the live-cell staining protocol. For fixed cells, a working concentration of 0.5–5 µM is recommended.[]

  • Cell Fixation:

    • Wash cells briefly with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[]

    • Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with a permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Add the staining solution to the fixed cells and incubate for 20–60 minutes at room temperature, protected from light.[]

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS for 5-10 minutes each to reduce background fluorescence.[6]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a standard FITC filter set (Ex/Em: ~500/510 nm).

Quantitative Data Summary

The primary quantitative application of BODIPY™ FL EDA reported in the literature is the derivatization of nucleotides for highly sensitive quantification by Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).

AnalyteMethodLimit of Quantification (LOQ)Key FindingReference
ATP in spermatozoa and oocytesCE-LIF0.15 µmol/LThe method showed a ~120-fold improvement in sensitivity compared to previous CE-UV assays.[]
DeoxynucleotidesCE-LIFNot specifiedCan be used to detect both modified and unmodified deoxynucleotides for DNA damage and methylation analysis.[2]

Diagrams

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_cell_handling Cell Handling cluster_staining Staining & Imaging stock Prepare 1-10 mM Stock in DMSO working Dilute to 0.1-2 µM in Serum-Free Medium stock->working Dilute stain Incubate with Staining Solution (15-30 min, 37°C) working->stain culture Culture Cells to 70-80% Confluency wash1 Wash Cells 2x with Warm PBS culture->wash1 wash1->stain wash2 Wash Cells 2-3x with Warm PBS/Medium stain->wash2 image Image Immediately (Ex/Em: 500/510 nm) wash2->image Fixed_Cell_Staining_Workflow cluster_prep Preparation cluster_cell_handling Cell Handling cluster_staining Staining & Imaging stock Prepare 1-10 mM Stock in DMSO working Dilute to 0.5-5 µM in PBS stock->working Dilute stain Incubate with Staining Solution (20-60 min, RT) working->stain fix Fix Cells with 4% PFA (15 min) wash1 Wash Cells 3x with PBS fix->wash1 perm Permeabilize (Optional) (e.g., 0.1% Triton X-100) wash1->perm wash2 Wash Cells 3x with PBS perm->wash2 wash2->stain wash3 Wash Cells 3x with PBS stain->wash3 mount Mount Coverslip wash3->mount image Image (Ex/Em: 500/510 nm) mount->image Mechanism_of_Action cluster_reactants Reactants cluster_reaction Reaction cluster_product Product atp ATP (or other nucleotide) activation Activation of Phosphate Group atp->activation bodipy BODIPY FL EDA (Amine) conjugation Formation of Phosphoramidate Bond bodipy->conjugation edc EDC (Carbodiimide) edc->activation activation->conjugation product Fluorescent BODIPY-ATP Conjugate conjugation->product

References

Application Notes and Protocols: BODIPY FL-EDA in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BODIPY® FL-EDA (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine) and related BODIPY derivatives in neuroscience research. This document includes detailed protocols, quantitative data, and workflow diagrams to facilitate the integration of this powerful fluorescent tool into your research.

Introduction to BODIPY FL-EDA

This compound is a bright, green-fluorescent dye characterized by its high quantum yield and relative insensitivity to pH and solvent polarity.[1] Its core structure is a boron-dipyrromethene complex, which imparts excellent photostability.[2][3] The ethylenediamine (B42938) (EDA) linker provides a reactive primary amine, making it suitable for conjugation to various molecules and for labeling cellular components. With an excitation maximum around 500 nm and an emission maximum around 510 nm, it is compatible with standard fluorescein (B123965) (FITC) filter sets.[2] While direct, target-specific applications of this compound in neuroscience are still emerging, its properties and the broader use of BODIPY dyes highlight its significant potential in several key research areas.

Key Applications in Neuroscience

This compound and its derivatives are versatile tools for:

  • Quantitative Analysis of Cellular Energy Metabolism: The primary amine of this compound can be used to derivatize molecules like ATP, allowing for their sensitive quantification in cell lysates using techniques such as capillary electrophoresis with laser-induced fluorescence (CE-LIF).[2] This is particularly relevant for studying neuronal health and disease, where energy metabolism is critical.

  • Live-Cell Imaging and Cellular Staining: Due to its hydrophobic nature, the BODIPY core can facilitate the staining of lipids, membranes, and other lipophilic structures within neurons and glial cells.[1]

  • Fluorescent Labeling of Biomolecules: The amine-reactive nature of the EDA group allows for the covalent labeling of proteins, nucleic acids, and other biomolecules for tracking and quantification.

  • Development of Novel Fluorescent Probes: The BODIPY core serves as a scaffold for creating targeted fluorescent probes. By modifying the core structure or conjugating it to specific ligands, researchers have developed probes for imaging pathological protein aggregates (e.g., tau) and for studying the function of neurotransmitter transporters.[4][5][6][7][8]

Quantitative Data

The photophysical properties of BODIPY FL and related derivatives are summarized below. These properties can vary depending on the solvent and conjugation state.

PropertyValue (BODIPY FL in Methanol)References
Excitation Maximum (λex)~500 nm[2]
Emission Maximum (λem)~510 nm[2]
Molar Extinction Coeff. (ε)>80,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φf)>0.9[4]
Excited-State Lifetime (τ)>5 nanoseconds[1]

Experimental Protocols

Protocol 1: Quantification of Intracellular ATP in Neuronal Cell Cultures

This protocol describes the derivatization of ATP with this compound for subsequent analysis by Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Neuronal cell culture

  • Cell lysis buffer

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • HEPES buffer (50 mM, pH 7.5)

  • Deionized water

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 22 mM.

    • Aliquot and store at -20°C, protected from light.[2]

  • Cell Lysis and Sample Preparation:

    • Culture neuronal cells to the desired confluency.

    • Harvest and lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 10 µL of the cell lysate supernatant with 40 µL of 1.4 M EDC (dissolved in 50 mM HEPES, pH 7.5).

    • Add 5 µL of the 22 mM this compound stock solution.

    • Incubate the mixture in the dark at 25°C for 24 hours.[2]

  • Sample Analysis by CE-LIF:

    • Dilute the derivatized sample 40-fold with deionized water.

    • Inject the diluted sample into a capillary electrophoresis system.

    • Separate the BODIPY-ATP conjugate using an appropriate buffer system (e.g., 10 mmol/L tribasic sodium phosphate, pH 11.5).[9]

    • Detect the fluorescent signal using a laser-induced fluorescence detector with excitation at ~500 nm and emission at ~510 nm.[2]

  • Data Analysis:

    • Prepare a standard curve using known concentrations of ATP derivatized in the same manner.

    • Calculate the ATP concentration in the samples by comparing their fluorescence intensity to the standard curve.[2]

Protocol 2: General Staining of Cultured Neurons

This protocol provides a general method for staining fixed neuronal cells, which can be adapted for this compound to visualize cellular morphology, particularly lipid-rich structures.

Materials:

  • Cultured neurons on coverslips or in imaging plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound working solution (e.g., 1-10 µM in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Remove the culture medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If intracellular targets are desired, incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Incubate the cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the stained cells using a fluorescence microscope with a filter set suitable for FITC/GFP (e.g., excitation 488 nm, emission 500-550 nm).

Visualizations

Experimental Workflow: High-Throughput Screening for Monoamine Transporter Inhibitors

The following diagram illustrates a typical high-throughput screening (HTS) workflow using a BODIPY-based fluorescent substrate to identify potential inhibitors of monoamine transporters (e.g., DAT, SERT, NET).[5]

HTS_Workflow assay_dev Assay Development (HEK293 cells expressing transporter) plate_prep Plate Preparation (384-well plates) assay_dev->plate_prep compound_library Compound Library (Small Molecules) compound_library->plate_prep cell_seeding Cell Seeding plate_prep->cell_seeding compound_add Addition of Test Compounds cell_seeding->compound_add substrate_add Addition of BODIPY-based Fluorescent Substrate compound_add->substrate_add incubation Incubation substrate_add->incubation readout Fluorescence Readout (Plate Reader) incubation->readout data_analysis Data Analysis (Hit Identification) readout->data_analysis hit_validation Hit Validation (Dose-response curves) data_analysis->hit_validation

Caption: High-throughput screening workflow for monoamine transporter inhibitors.

Signaling Pathway: BODIPY-based Probe for Tau Aggregate Imaging

This diagram illustrates the principle of using a BODIPY-based fluorescent probe to detect pathological tau aggregates in neurons, a hallmark of tauopathies like Alzheimer's disease.[4][6][7][8]

Tau_Imaging cluster_neuron Inside Neuron probe BODIPY-Tau Probe (Cell-permeant) neuron Neuron probe->neuron binding Probe Binds to Aggregated Tau probe->binding Selectively targets β-sheet structure healthy_tau Healthy Tau (Soluble) aggregated_tau Aggregated Tau (β-sheet structure) aggregated_tau->binding fluorescence Fluorescence Signal (Imaging) binding->fluorescence

Caption: Mechanism of a BODIPY-based probe for imaging tau aggregates.

References

Troubleshooting & Optimization

How to reduce Bodipy FL-eda photobleaching in live-cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of BODIPY FL-EDA during live-cell imaging experiments.

Troubleshooting Guide: Reducing Photobleaching

Issue: Rapid loss of this compound fluorescence signal during time-lapse imaging.

This is a classic sign of photobleaching, where the fluorescent molecule is irreversibly damaged by the excitation light. The following steps provide a systematic approach to mitigate this issue.

Workflow for Troubleshooting Photobleaching

cluster_0 Phase 1: Optimize Imaging Parameters cluster_1 Phase 2: Modify Experimental Conditions A Start: Rapid Photobleaching Observed B Reduce Laser Power / Illumination Intensity A->B C Decrease Exposure Time B->C D Increase Camera Gain / Use Sensitive Detector C->D E Reduce Frequency of Image Acquisition D->E F Evaluate Signal-to-Noise Ratio (SNR) E->F G Introduce Live-Cell Antifade Reagents (e.g., Trolox, n-propyl gallate) F->G SNR Unacceptable J End: Photobleaching Minimized F->J SNR Acceptable H Check for Cytotoxicity G->H I Test Alternative Fluorophores (e.g., more photostable dyes) H->I Cytotoxicity Observed H->J No Cytotoxicity I->J K SNR Unacceptable L SNR Acceptable M Cytotoxicity Observed N No Cytotoxicity

Caption: A step-by-step workflow for diagnosing and resolving photobleaching issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound photobleaching?

Photobleaching of BODIPY dyes, like many fluorophores, is primarily caused by light-induced chemical damage. When the dye is excited by a laser or other light source, it can enter a long-lived, highly reactive triplet state. This triplet state molecule can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These ROS can, in turn, attack and destroy the this compound molecule, rendering it non-fluorescent.

Mechanism of Photobleaching

A BODIPY (Ground State) C BODIPY (Excited Singlet State) A->C Absorption I Bleached BODIPY (Non-fluorescent) B Excitation Light (Photon) B->A D Fluorescence Emission C->D Fluorescence E Intersystem Crossing C->E Low Probability F BODIPY (Excited Triplet State) E->F H Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) F->H Energy Transfer G Molecular Oxygen (O2) G->F H->I Chemical Reaction

Caption: The photochemical process leading to fluorophore destruction.

Q2: How can I optimize my microscope settings to reduce photobleaching?

Optimizing your imaging parameters is the first and most critical step. The goal is to deliver the minimum number of photons necessary to obtain a usable image.

  • Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides an acceptable signal-to-noise ratio (SNR).

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera. This reduces the time the fluorophore is in an excited state.

  • Use a Sensitive Detector: Employing a high quantum efficiency detector (e.g., an EMCCD or sCMOS camera) allows you to capture a usable signal with less excitation light.

  • Decrease Acquisition Frequency: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.

Q3: What are antifade reagents and how do they work for live-cell imaging?

Antifade reagents are chemical compounds that reduce photobleaching by quenching ROS or the triplet state of the fluorophore. For live-cell imaging, it is crucial to use reagents that are cell-permeable and non-toxic at their effective concentrations.

Commonly used antifade agents for live cells include:

  • Trolox: A water-soluble analog of vitamin E that is an effective antioxidant.

  • n-propyl gallate (NPG): An antioxidant that can reduce the formation of singlet oxygen.

  • Oxyrase: An enzymatic oxygen scavenging system that can be added to the imaging medium.

These agents work by directly scavenging the ROS that would otherwise destroy the this compound molecule.

Q4: Are there any commercial antifade media suitable for BODIPY in live cells?

Yes, several companies offer specialized live-cell imaging media designed to reduce photobleaching. These often contain a combination of antioxidants and other components that improve cell viability during imaging. Examples include Gibco™ FluoroBrite™ DMEM and other similar products. These formulations are often low in autofluorescent components, which also helps to improve the signal-to-noise ratio.

Q5: How do I choose between different antifade reagents?

The choice of antifade reagent depends on your specific cell type and experimental conditions. It's essential to test for cytotoxicity at the intended working concentration.

Table 1: Comparison of Common Live-Cell Antifade Reagents

ReagentTypical Working ConcentrationMechanism of ActionPotential Issues
Trolox 0.1 - 1 mMROS ScavengerCan be toxic to some cell types at higher concentrations.
n-propyl gallate 1 - 5 mMROS ScavengerCan precipitate in some media; potential for cytotoxicity.
Oxyrase Varies by manufacturerEnzymatic O₂ ScavengerRequires specific buffer conditions; may alter cell metabolism.

Experimental Protocols

Protocol 1: Testing the Efficacy and Cytotoxicity of an Antifade Reagent (Trolox)
  • Cell Preparation: Plate your cells on a glass-bottom dish suitable for imaging and culture them to the desired confluency.

  • Staining: Label the cells with this compound according to your standard protocol.

  • Preparation of Imaging Media:

    • Prepare your normal live-cell imaging medium (e.g., FluoroBrite™ DMEM).

    • Prepare a stock solution of Trolox (e.g., 100 mM in DMSO or ethanol).

    • Create a series of imaging media containing different final concentrations of Trolox (e.g., 0 µM, 100 µM, 250 µM, 500 µM, 1 mM). Also, include a vehicle control (medium with the same amount of DMSO or ethanol (B145695) used for the highest Trolox concentration).

  • Cytotoxicity Assay (Control):

    • In a separate multi-well plate, treat cells with the same series of Trolox concentrations.

    • Incubate for the planned duration of your longest imaging experiment.

    • Assess cell viability using a standard assay (e.g., Trypan Blue exclusion, MTT assay, or a live/dead stain).

  • Imaging and Photobleaching Measurement:

    • Replace the culture medium in the stained dishes with the prepared Trolox-containing media. Equilibrate for 15-30 minutes.

    • Define your imaging settings (laser power, exposure time, etc.) and keep them identical for all conditions.

    • Select several cells in each condition and acquire a time-lapse series (e.g., one image every 30 seconds for 10 minutes).

  • Data Analysis:

    • For each condition, measure the mean fluorescence intensity of the cells at each time point.

    • Normalize the intensity of each time point to the intensity of the first time point (t=0).

    • Plot the normalized intensity versus time for each Trolox concentration. The curve that shows the slowest decay in fluorescence without evidence of cytotoxicity is the optimal condition.

Table 2: Example Data from a Photobleaching Experiment

Time (minutes)Normalized Intensity (Control)Normalized Intensity (500 µM Trolox)
01.001.00
20.750.95
40.550.91
60.400.86
80.280.82
100.150.78

Troubleshooting high background fluorescence with Bodipy FL-eda

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Bodipy FL-EDA.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure specific signals and compromise the quality of imaging data. This guide provides a step-by-step approach to identify and resolve common causes of high background when using this compound.

Q1: What are the primary causes of high background fluorescence with this compound?

High background fluorescence in experiments using this compound can stem from several factors:

  • Excess Dye Concentration: Using a higher concentration of the dye than necessary can lead to non-specific binding and increased background.[][2]

  • Insufficient Washing: Inadequate washing after staining fails to remove unbound dye molecules, contributing to background noise.[][]

  • Non-Specific Binding: this compound, being hydrophobic, can non-specifically bind to cellular components other than the target, such as lipids and membranes.[4][5]

  • Cellular Autofluorescence: Some cell types naturally exhibit fluorescence, which can interfere with the signal from the dye.

  • Fixation and Permeabilization Artifacts: The fixation process, particularly with aldehyde fixatives, can sometimes induce background fluorescence.

  • Dye Aggregation: Bodipy dyes can aggregate at high concentrations in aqueous solutions, leading to fluorescent puncta that contribute to background.[4]

Q2: How can I optimize the concentration of this compound to reduce background?

Optimizing the dye concentration is a critical first step in reducing background.

  • Perform a Titration: It is recommended to perform a concentration titration to determine the lowest effective concentration of this compound that provides a sufficient signal for your specific application and cell type.

  • Recommended Concentration Ranges: The optimal concentration can vary depending on the sample type. Refer to the table below for general guidelines.

Q3: What is the recommended protocol for washing cells after staining with this compound?

Thorough washing is crucial to remove unbound dye and reduce background.

  • Post-Staining Washes: After incubation with this compound, wash the cells 2-3 times with a suitable buffer.[][]

  • Choice of Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) are commonly used for washing.[] These buffers help maintain cellular integrity and pH stability.[]

  • Gentle Handling: For live-cell imaging, ensure gentle washing to avoid detaching the cells.

Q4: How can I minimize non-specific binding of this compound?

Several strategies can be employed to reduce non-specific binding:

  • Use of Blocking Agents: Pre-incubating the sample with a blocking agent can help to saturate non-specific binding sites. Bovine Serum Albumin (BSA) is a commonly used blocking agent.[5][6]

  • Adjusting Buffer Composition:

    • pH: Adjusting the pH of the buffer can influence the charge of both the dye and cellular components, potentially reducing non-specific electrostatic interactions.[6]

    • Salt Concentration: Increasing the salt concentration (e.g., with NaCl) in the washing buffer can help to disrupt weak, non-specific ionic interactions.[6]

    • Surfactants: For issues related to hydrophobic interactions, adding a low concentration of a non-ionic surfactant like Tween 20 to the wash buffer can be beneficial.[5]

Q5: What should I do if I suspect cellular autofluorescence is contributing to the high background?

Autofluorescence can be a significant issue, especially with certain cell types or fixation methods.

  • Control Samples: Always include an unstained control sample (cells that have not been treated with this compound) in your experiment. This will allow you to assess the level of endogenous autofluorescence.

  • Spectral Unmixing: If your imaging system has the capability, spectral unmixing can be used to computationally separate the specific this compound signal from the autofluorescence signal.

  • Use of Quenching Agents: In some cases, treatment with a quenching agent like sodium borohydride (B1222165) may help to reduce autofluorescence caused by aldehyde fixation.[7]

Experimental Protocols & Data

Recommended Staining Parameters for this compound

The following table provides a summary of recommended starting concentrations and incubation times for this compound across different sample types. Optimization is often necessary for specific experimental conditions.

Sample TypeRecommended ConcentrationIncubation TimeWashing Buffer
Live Cells0.1 - 2 µM[]15 - 30 minutes[][]PBS or HBSS[]
Fixed Cells0.5 - 5 µM[]20 - 60 minutes[]PBS[]
Tissue Sections1 - 10 µM[]30 - 60 minutes[]PBS[]
General Staining Protocol for Fixed Cells
  • Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]

  • Washing: Wash the cells 2-3 times with PBS to remove the fixative.[]

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Staining: Dilute this compound to the desired concentration in a suitable buffer (e.g., PBS) and incubate the cells for 20-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells 2-3 times with PBS to remove unbound dye.[]

  • Mounting and Imaging: Mount the coverslips using an appropriate mounting medium and proceed with fluorescence microscopy.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background fluorescence with this compound.

TroubleshootingWorkflow Start High Background Observed CheckConcentration Is Dye Concentration Optimized? Start->CheckConcentration TitrateDye Perform Concentration Titration (e.g., 0.1 - 5 µM) CheckConcentration->TitrateDye No CheckWashing Are Washing Steps Sufficient? CheckConcentration->CheckWashing Yes TitrateDye->CheckWashing Solution Problem Resolved TitrateDye->Solution Consult Consult Technical Support TitrateDye->Consult OptimizeWashing Increase Wash Steps (2-3 times) Use PBS or HBSS CheckWashing->OptimizeWashing No CheckBinding Is Non-Specific Binding Suspected? CheckWashing->CheckBinding Yes OptimizeWashing->CheckBinding OptimizeWashing->Solution OptimizeWashing->Consult UseBlocking Add Blocking Step (e.g., 1% BSA) Modify Buffer (pH, Salt, Surfactant) CheckBinding->UseBlocking No CheckAutofluorescence Is Autofluorescence Present? CheckBinding->CheckAutofluorescence Yes UseBlocking->CheckAutofluorescence UseBlocking->Solution UseBlocking->Consult AutofluorescenceControls Image Unstained Control Use Spectral Unmixing if available CheckAutofluorescence->AutofluorescenceControls Yes CheckAutofluorescence->Solution No AutofluorescenceControls->Solution AutofluorescenceControls->Consult

Caption: Troubleshooting workflow for high background fluorescence.

Frequently Asked Questions (FAQs)

Q6: Can I use this compound for live-cell imaging?

Yes, this compound is suitable for live-cell imaging.[] For live-cell applications, it is important to use the lowest effective dye concentration and minimize the incubation time to reduce potential cytotoxicity.[]

Q7: What is the excitation and emission maximum of this compound?

The approximate excitation maximum of this compound is 500 nm, and the emission maximum is 510 nm.[8]

Q8: How should I prepare and store a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][8] For example, a 22 mmol/L stock solution can be made by dissolving 8.15 mg of this compound in 1 mL of DMSO.[8] The stock solution should be stored at -20°C or -80°C, protected from light and moisture.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q9: Does the fluorescence of this compound change with pH?

The spectral properties of Bodipy dyes are generally insensitive to solvent polarity and pH.[9] This makes them robust fluorophores for a variety of experimental conditions.

Q10: Can I use this compound in combination with other fluorescent probes?

Yes, the narrow emission spectrum of this compound makes it suitable for multicolor imaging experiments with other fluorophores, provided there is minimal spectral overlap.[9] It is essential to choose secondary fluorophores with distinct excitation and emission spectra and to use appropriate filter sets on the microscope.

References

Bodipy FL-eda signal-to-noise ratio improvement techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY FL-EDA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

This compound is a bright, green-fluorescent dye. Its excitation and emission maxima are similar to fluorescein (B123965) (FITC).[1] Key spectral properties are summarized in the table below.

Q2: What are the primary applications of this compound?

This compound is widely used for the quantitative analysis of nucleotides and can be used to detect modified and unmodified deoxynucleotides.[2] It is also utilized for determining DNA damage and genomic DNA methylation through capillary electrophoresis with laser-induced fluorescence (CE-LIF).[2] Additionally, it is a valuable tool for quantifying intracellular ATP levels.[2] The amine-functional group allows for easy conjugation to activated carboxyl groups on biomolecules.[]

Q3: How should I store this compound?

It is recommended to aliquot the this compound stock solution and store it protected from light at -20°C or -80°C.[2] For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable.[4]

Q4: What are the main advantages of using BODIPY dyes like this compound?

BODIPY dyes offer several advantages over traditional fluorophores, including:

  • High fluorescence quantum yield , often approaching 1.0, even in water.[5]

  • High extinction coefficient. [5]

  • Narrow emission bandwidths , which reduces spectral overlap in multiplexing experiments.[]

  • Fluorescence that is relatively insensitive to solvent polarity and pH changes. [1][5]

  • Good photostability , reducing signal degradation during imaging.[]

Troubleshooting Guides

High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio of your experiment. Below are common causes and solutions.

Potential Cause Troubleshooting Steps
Autofluorescence 1. Include an unstained control to determine the baseline level of autofluorescence in your sample.[7][8] 2. If autofluorescence is high, consider using a dye with a different excitation/emission spectrum (e.g., a red or far-red fluorophore) as cellular autofluorescence is often higher in the blue and green channels.[9][10] 3. For fixed samples, you can treat with a chemical quenching agent like 0.1% sodium borohydride (B1222165) in PBS.[7]
Excess Dye Concentration 1. Perform a titration to determine the optimal dye concentration that provides a good signal-to-noise ratio.[8][10] Start with a range of concentrations below, at, and above the recommended concentration. 2. High dye concentrations can lead to aggregation and non-specific binding.[9]
Insufficient Washing 1. Increase the number and duration of wash steps after incubation with the fluorescent probe to remove unbound dye.[7][9] 2. Use a mild detergent, such as 0.05% Tween-20, in your wash buffer to help reduce non-specific binding.
Non-Specific Binding 1. Use a blocking agent appropriate for your sample type (e.g., Bovine Serum Albumin or normal serum) to block non-specific binding sites before adding the fluorescent probe.[7] 2. Ensure all buffers and solutions are freshly prepared and free from microbial contamination.[7]
Contaminated Reagents or Vessel 1. Use high-quality, fresh reagents . 2. Image in glass-bottom vessels instead of plastic, as plastic can be a source of background fluorescence.[10]
Low or No Signal

A weak or absent fluorescent signal can be frustrating. Here are some common reasons and how to address them.

Potential Cause Troubleshooting Steps
Suboptimal Dye Concentration 1. As with high background, perform a concentration titration to find the optimal concentration for your specific application.[8]
Photobleaching 1. Use an antifade mounting medium for fixed samples. 2. Minimize light exposure by using the lowest possible laser power and exposure time that provides an adequate signal.[2] 3. Acquire images only when necessary and use neutral density filters to attenuate the excitation light.
Incorrect Filter Sets 1. Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Excitation ~500 nm, Emission ~510 nm).
Inefficient Labeling 1. Verify the reactivity of your biomolecule . For example, if labeling a protein, ensure that there are accessible primary amines. 2. Check the pH of the labeling buffer . For NHS ester chemistry, a pH of 7.5-8.5 is optimal for the reaction with primary amines.[]
Fluorescence Quenching 1. Avoid high degrees of labeling , which can lead to self-quenching.[11] 2. Be aware of potential quenchers in your sample. For instance, BODIPY FL fluorescence can be quenched by proximal guanosine (B1672433) bases in nucleic acids.[11]

Quantitative Data

Spectral Properties of this compound
Property Value Reference
Excitation Maximum (λex)~500 nm[2]
Emission Maximum (λem)~510 nm[2]
Molar Extinction Coefficient (ε)>80,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (ΦF)Approaches 1.0 in some environments[5]
Photostability and Fluorescence Lifetime
Condition Observation Reference
General PhotostabilityBODIPY dyes are known for their good photostability.[]
Photobleaching KineticsPhotobleaching often follows first-order kinetics.[12]
Excited-State LifetimeTypically 5 nanoseconds or longer.[1]

Experimental Protocols

Protocol 1: Quantification of ATP using this compound and CE-LIF

This protocol is adapted for the quantification of ATP in biological samples.[2][13]

1. Reagent Preparation:

  • This compound Stock Solution (22 mmol/L): Dissolve 8.15 mg of this compound in 1 mL of anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.[2]
  • EDC Solution (1.4 mol/L): Dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in 50 mmol/L HEPES buffer (pH 7.5). Prepare fresh.[2]
  • Sample Lysis Buffer: A suitable buffer to lyse cells and release intracellular ATP.

2. Sample Preparation:

  • Lyse a known number of cells or tissue amount in lysis buffer.
  • Centrifuge to pellet cell debris and collect the supernatant containing ATP.

3. Derivatization Reaction:

  • In a microcentrifuge tube, mix:
  • 10 µL of sample supernatant or ATP standard
  • 40 µL of 1.4 mol/L EDC solution
  • 5 µL of 22 mmol/L this compound stock solution
  • Incubate the mixture in the dark at 25°C for 24 hours.[2]

4. CE-LIF Analysis:

  • Dilute the derivatized sample (e.g., 40-fold) with water before injection.[2]
  • Perform capillary electrophoresis using an appropriate separation buffer (e.g., 10 mmol/L tribasic sodium phosphate, pH 11.5).[]
  • Set the laser-induced fluorescence detector to excite at ~500 nm and detect emission at ~510 nm.[2]

5. Data Analysis:

  • Generate a standard curve by running a series of ATP standards of known concentrations through the same derivatization and CE-LIF procedure.[2]
  • Calculate the ATP concentration in the samples by comparing their fluorescence intensity to the standard curve.[2]

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is a general guideline for labeling amine-modified oligonucleotides with BODIPY FL NHS ester.

1. Reagent Preparation:

  • Amine-Modified Oligonucleotide: Resuspend the oligonucleotide in a nuclease-free buffer (e.g., TE buffer).
  • BODIPY FL NHS Ester: Dissolve in an anhydrous solvent like DMSO immediately before use.
  • Labeling Buffer: 0.1 M sodium tetraborate, pH 8.5.[14]

2. Labeling Reaction:

  • Combine the amine-modified oligonucleotide with the dissolved BODIPY FL NHS ester in the labeling buffer. The molar ratio of dye to oligo may need to be optimized, but a 10- to 20-fold molar excess of the dye is a good starting point.
  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

3. Purification of Labeled Oligonucleotide:

  • Purify the labeled oligonucleotide from the unreacted dye. This can be achieved through methods such as:
  • Ethanol Precipitation: Add 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol. Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide.[14] Repeat if necessary.
  • Gel Electrophoresis (PAGE): Separate the labeled oligonucleotide from the free dye based on size.
  • High-Performance Liquid Chromatography (HPLC): Provides a high degree of purity.

4. Quantification:

  • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the nucleic acid) and at the absorbance maximum of BODIPY FL (~500 nm) to determine the concentration and the degree of labeling.

Visualizations

ATP_Quantification_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Lysis Sample Lysis Sample->Lysis Supernatant ATP-containing Supernatant Lysis->Supernatant Mix Mix Sample, EDC, and this compound Supernatant->Mix BODIPY_prep Prepare this compound Solution BODIPY_prep->Mix EDC_prep Prepare EDC Solution EDC_prep->Mix Incubate Incubate in Dark (25°C, 24h) Mix->Incubate Dilute Dilute Derivatized Sample Incubate->Dilute Inject Inject into CE System Dilute->Inject Separate Capillary Electrophoresis Separation Inject->Separate Detect Laser-Induced Fluorescence Detection (Ex: 500nm, Em: 510nm) Separate->Detect Standard_Curve Generate Standard Curve with ATP Standards Detect->Standard_Curve Quantify Quantify ATP Concentration Detect->Quantify Standard_Curve->Quantify

Caption: Workflow for ATP quantification using this compound.

Troubleshooting_Logic cluster_high_bg High Background cluster_low_signal Low/No Signal Start Fluorescence Imaging Issue Check_Unstained Image Unstained Control Start->Check_Unstained Check_Filters Verify Filter Sets Start->Check_Filters High_Autofluorescence High Autofluorescence? Check_Unstained->High_Autofluorescence Optimize_Dye_Wash Optimize Dye Concentration & Washing High_Autofluorescence->Optimize_Dye_Wash No Quench_Autofluorescence Use Quenching Agent or Different Dye High_Autofluorescence->Quench_Autofluorescence Yes Check_Concentration Check Dye Concentration Check_Filters->Check_Concentration Check_Photobleaching Assess Photobleaching Check_Concentration->Check_Photobleaching Use_Antifade Use Antifade & Minimize Exposure Check_Photobleaching->Use_Antifade Yes

Caption: Troubleshooting logic for common fluorescence issues.

References

Bodipy FL-eda compatibility with different microscopy systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BODIPY FL EDA in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of BODIPY FL EDA?

BODIPY FL EDA is a green-fluorescent dye. Its excitation maximum is approximately 500 nm, and its emission maximum is around 510 nm.[1][2] It is compatible with standard filter sets for green fluorophores, such as those used for FITC or Alexa Fluor 488, and is commonly excited using a 488 nm laser line.[2][3]

Q2: What are the main advantages of using BODIPY dyes like BODIPY FL EDA?

BODIPY dyes offer several key advantages for fluorescence microscopy:

  • High Photostability: They are more resistant to photobleaching compared to other common dyes, allowing for longer imaging sessions.[][5]

  • High Quantum Yield: They exhibit bright fluorescence, often approaching a quantum yield of 0.9 to 1.0, which enhances detection sensitivity.[][5][6][7]

  • Narrow Emission Peaks: This characteristic minimizes spectral bleed-through into other channels, making them suitable for multi-labeling experiments.[]

  • Environmental Insensitivity: Their fluorescence is largely unaffected by changes in solvent polarity or pH.[8][9]

  • Hydrophobic Nature: The unique hydrophobic properties of BODIPY dyes make them excellent for staining lipids, membranes, and other lipophilic structures.[3]

Q3: Can BODIPY FL EDA be used for live-cell imaging?

Yes, BODIPY FL EDA is cell-permeant and can be used for live-cell imaging applications.[8] However, as with any live-cell imaging experiment, it is crucial to optimize the dye concentration and incubation time to minimize potential cytotoxicity.

Q4: Is BODIPY FL EDA suitable for fixed-cell staining?

Yes, BODIPY FL EDA can be used to stain fixed cells.[] Aldehyde-based fixatives like paraformaldehyde are recommended. Avoid using methanol-based fixatives or detergents after staining, as they can extract lipids and compromise the dye's signal.[11]

Q5: How should I store my BODIPY FL EDA stock solution?

It is recommended to dissolve BODIPY FL EDA in an anhydrous organic solvent like DMSO to create a stock solution.[1][12] This stock solution should be aliquoted and stored at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[1][12]

Quantitative Data Summary

The following tables summarize the key quantitative properties of BODIPY FL EDA and recommended starting concentrations for experiments.

Table 1: Spectral and Photophysical Properties of BODIPY FL EDA

PropertyValueReference(s)
Excitation Maximum (Ex)~500 nm[1][2]
Emission Maximum (Em)~510 nm[1]
Common Laser Line488 nm[2]
Common Emission Filter515/30 nm[2]
Fluorescence Quantum YieldHigh (~0.9-1.0)[][7]
Molar Extinction Coefficient>80,000 cm⁻¹M⁻¹[7][13]
Excited-State Lifetime~5-7 nanoseconds[3][7]

Table 2: Recommended Starting Concentrations for Staining

ApplicationRecommended Working ConcentrationIncubation TimeReference(s)
Live Cell Staining0.1 - 2 µM15 - 30 minutes[]
Fixed Cell Staining0.5 - 5 µM20 - 60 minutes[]
Tissue Section Staining1 - 10 µM30 - 60 minutes[]

Note: These are starting recommendations. Optimal concentrations and times should be determined empirically for your specific cell type and experimental conditions.

Experimental Protocols

Protocol 1: General Staining of Live Adherent Cells

  • Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-appropriate dishes until they reach the desired confluency (typically 70-80%).

  • Prepare Staining Solution: Thaw a stock solution of BODIPY FL EDA. Dilute the stock solution in serum-free medium or an appropriate buffer (like PBS) to the desired final working concentration (e.g., 1 µM).[12]

  • Cell Staining: Remove the culture medium from the cells. Add the pre-warmed staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.[][11]

  • Wash: Gently wash the cells two to three times with pre-warmed, serum-free medium or PBS to remove any unbound dye and reduce background fluorescence.[]

  • Imaging: Replace the wash buffer with fresh, pre-warmed medium or an appropriate imaging buffer. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for green fluorescence (Excitation: ~490 nm, Emission: ~515 nm).

Protocol 2: Staining of Fixed Cells

  • Cell Preparation and Fixation: Culture cells on coverslips. Wash briefly with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]

  • Wash: Wash the cells two to three times with PBS to remove the fixative.[]

  • Permeabilization (Optional): If targeting intracellular structures that are not readily accessible, you may permeabilize the cells with a detergent like Triton X-100. However, be cautious as this can disrupt lipid structures.[14]

  • Staining: Prepare the BODIPY FL EDA working solution (e.g., 2 µM in PBS). Add the solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.[]

  • Wash: Wash the cells two to three times with PBS to remove excess dye.[]

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the coverslip and image.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal Incorrect Filter Set: The excitation or emission filters do not match the dye's spectrum.Verify that you are using a standard FITC/GFP or similar filter set (Ex: ~490 nm, Em: ~515 nm).[15]
Low Dye Concentration: The concentration of BODIPY FL EDA is too low for detection.Increase the working concentration of the dye. Titrate to find the optimal concentration for your sample.
Photobleaching: The signal was present initially but faded quickly during imaging.Reduce laser power and/or exposure time. Use an anti-fade mounting medium for fixed samples. Acquire images efficiently.
Dye Degradation: The stock solution has degraded due to improper storage.Prepare a fresh working solution from a new aliquot of the stock dye. Ensure stock is stored at -20°C or -80°C, protected from light.[12]
High Background Excess Dye: The washing steps were insufficient to remove all unbound dye.Increase the number and duration of wash steps after staining.[]
Fluorescence Autofluorescence: The cells or medium have high intrinsic fluorescence.Image an unstained control sample to assess autofluorescence. Use a serum-free medium for staining and imaging live cells.[15]
Contaminated Optics: Oil or dirt on the objective or other optical components.Clean the microscope objective and other components in the light path.[15]
Phototoxicity High Laser Power/Exposure: Excessive light is damaging the live cells.Use the lowest possible laser power and exposure time that provides an adequate signal. Use a more sensitive detector if available.[16]
(Live Cells) High Dye Concentration: The dye is toxic to the cells at the concentration used.Perform a titration experiment to find the lowest effective dye concentration. Reduce the incubation time.
Unexpected Red High Dye Concentration: At high local concentrations, BODIPY dyes can form excimers or dimers that exhibit red-shifted fluorescence.Reduce the working concentration of the dye to avoid oversaturation, particularly in lipid-rich structures.[17]
Emission Bleed-through: If performing multi-color imaging, the BODIPY signal may be bleeding into the red channel.Check your filter sets and perform single-color control experiments to confirm bleed-through. Use sequential scanning if available.[16]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Prepare Cells (Live or Fixed) C Incubate Cells with Dye A->C B Prepare BODIPY FL EDA Working Solution B->C D Wash to Remove Excess Dye C->D E Mount Sample (if fixed) D->E For Fixed Cells F Acquire Image with Fluorescence Microscope D->F For Live Cells E->F

Caption: General experimental workflow for staining with BODIPY FL EDA.

troubleshooting_workflow Start Problem with Image? WeakSignal Is the Signal Weak or Absent? Start->WeakSignal Yes HighBg Is Background High? Start->HighBg No CheckFilters Check Filter Set (FITC/GFP Channel) WeakSignal->CheckFilters Yes IncreaseWash Increase Wash Steps HighBg->IncreaseWash Yes IncreaseConc Increase Dye Concentration or Incubation Time CheckFilters->IncreaseConc Filters OK ReduceBleach Reduce Laser Power & Use Anti-Fade Mountant IncreaseConc->ReduceBleach Still Weak CheckAutofluo Check Unstained Control for Autofluorescence IncreaseWash->CheckAutofluo Still High

Caption: Decision tree for troubleshooting common BODIPY FL EDA imaging issues.

References

Technical Support Center: BODIPY® FL-EDA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during BODIPY® FL-EDA labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My labeling efficiency with BODIPY® FL-EDA is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common issue with several potential root causes. The following sections break down the most frequent culprits and provide targeted solutions.

A. Reaction Conditions

The efficiency of the labeling reaction is highly dependent on the experimental conditions.

  • pH: The reaction between an amine-reactive dye like BODIPY® FL-EDA and the target molecule is strongly pH-dependent. The optimal pH range is typically 7.2-8.5. At a lower pH, the primary amines on the protein are protonated and thus less available for reaction. Conversely, at a higher pH, the rate of hydrolysis of the reactive group on the dye increases significantly, which competes with the labeling reaction.

  • Temperature and Incubation Time: Reactions are typically performed for 1 to 4 hours at room temperature or overnight at 4°C. Lower temperatures can help to minimize hydrolysis of the dye, but may require a longer incubation time to achieve sufficient labeling.[1]

  • Concentration: The concentration of both the target molecule and the BODIPY® FL-EDA can impact labeling efficiency. Higher concentrations of reactants can drive the reaction forward.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Use a freshly calibrated pH meter to check. Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for the dye. Phosphate-buffered saline (PBS) is a common choice.

  • Optimize Temperature and Time: If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight. Conversely, if the reaction is slow, a slightly longer incubation at room temperature might be beneficial.

  • Adjust Molar Ratio: The ratio of dye to the target molecule is critical. A molar excess of the dye is generally recommended. Start with a dye-to-protein molar coupling ratio of 10:1 to 40:1 and optimize from there.[2]

B. Reagent Quality and Handling
  • Dye Stability: BODIPY® dyes, especially their reactive forms, are susceptible to degradation if not stored and handled properly. They are sensitive to light and moisture.[][]

  • Solvent Quality: The solvent used to dissolve the dye must be anhydrous. Amine-reactive dyes are often dissolved in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1] The presence of water can lead to hydrolysis of the reactive group. Degraded DMF can contain amines that will react with the dye.[1]

Troubleshooting Steps:

  • Proper Storage: Store BODIPY® FL-EDA desiccated and protected from light at -20°C.

  • Fresh Reagents: Prepare fresh dye solutions for each labeling reaction. Do not store amine-reactive dyes in solution for extended periods.

  • Use Anhydrous Solvents: Use high-quality, anhydrous DMSO or DMF to dissolve the dye.

C. Target Molecule Properties
  • Accessibility of Primary Amines: For protein labeling, the primary amines (the N-terminus and the epsilon-amino group of lysine (B10760008) residues) on the surface of the protein must be accessible to the dye for the reaction to occur.[1] Steric hindrance can prevent efficient labeling.

  • Purity of Target Molecule: Impurities in the target molecule sample can sometimes interfere with the labeling reaction.

Troubleshooting Steps:

  • Assess Amine Accessibility: If possible, use protein modeling software to predict the accessibility of lysine residues.

  • Ensure Purity: Use highly purified protein or other target molecules for labeling.

Q2: I am observing high background fluorescence in my labeled samples. What could be the cause?

High background fluorescence can obscure your signal and is often due to non-specific binding of the dye or the presence of unbound dye.

Troubleshooting Steps:

  • Optimize Blocking: If you are using the labeled molecule for imaging or flow cytometry, ensure you are using an appropriate blocking agent to minimize non-specific binding.

  • Thorough Washing: Increase the number and duration of washing steps to remove unbound dye.

  • Purification: Ensure that the purification step after labeling (e.g., dialysis, gel filtration) is sufficient to remove all free dye.

  • Check for Autofluorescence: Include an unstained control to assess the level of autofluorescence in your sample.

Q3: My fluorescent signal appears weak, even with what seems to be successful labeling. What could be the problem?

Weak fluorescent signal can be due to fluorescence quenching.

  • Quenching Mechanisms: Fluorescence quenching occurs when the fluorescence intensity of a dye is decreased due to a variety of processes. These can include:

    • Self-quenching (Aggregation-induced quenching - AIQ): At high concentrations or high degrees of labeling, BODIPY® dyes can aggregate, leading to a decrease in fluorescence.[] Introducing bulky substituents on the dye can reduce this effect.[]

    • Photoinduced Electron Transfer (PET): Electron transfer within or between molecules can lead to non-radiative decay.[]

    • Förster Resonance Energy Transfer (FRET): Energy can be transferred from the excited BODIPY® dye to a nearby acceptor molecule, reducing its fluorescence.[][6]

Troubleshooting Steps:

  • Optimize Degree of Labeling: A high degree of substitution can lead to self-quenching.[7] Aim for a lower, optimal degree of labeling by adjusting the dye-to-protein ratio.

  • Check for Quenchers: Be aware of potential quenchers in your buffer or sample. For example, the fluorescence of BODIPY® dyes can be quenched by proximal guanosine (B1672433) bases in nucleotides.[7]

  • Environmental Effects: While BODIPY® dyes are generally less sensitive to the environment than some other dyes, extreme pH or high solvent polarity can sometimes affect fluorescence.

Data Presentation

Table 1: Recommended Reaction Conditions for BODIPY® FL-EDA Labeling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Crucial for efficient reaction with primary amines.[1]
Temperature 4°C to Room TemperatureLower temperatures minimize dye hydrolysis.[1]
Incubation Time 1 - 4 hours (RT) or Overnight (4°C)Longer times may be needed at lower temperatures.[1]
Dye:Protein Molar Ratio 10:1 to 40:1Start with this range and optimize for your specific protein.[2]
Buffer Amine-free (e.g., PBS)Buffers with primary amines will compete with the labeling reaction.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Labeling Efficiency Suboptimal pHAdjust buffer pH to 7.2-8.5.
Dye HydrolysisUse fresh, anhydrous DMSO/DMF; consider reacting at 4°C.
Low Reactant ConcentrationIncrease protein and/or dye concentration.
Inaccessible AminesDenature protein slightly (if compatible with application).
High Background Non-specific BindingUse appropriate blocking agents.
Insufficient WashingIncrease number and duration of wash steps.
Unbound DyeEnsure thorough purification post-labeling.
Weak Signal Self-QuenchingDecrease dye:protein ratio to achieve a lower degree of labeling.
Presence of QuenchersIdentify and remove quenching agents from the buffer/sample.
Dye DegradationStore and handle dye properly (desiccated, dark, -20°C).

Experimental Protocols

Protocol: Labeling a Protein with BODIPY® FL-EDA

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • BODIPY® FL-EDA

  • Protein of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve BODIPY® FL-EDA in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction:

    • While gently stirring the protein solution, slowly add the calculated amount of the dye stock solution to achieve the desired dye:protein molar ratio (e.g., 10:1).

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein (typically the first colored fractions to elute).

  • Determine Labeling Efficiency (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~505 nm (for BODIPY® FL).

    • Calculate the protein concentration and the degree of labeling using the Beer-Lambert law and the extinction coefficients for the protein and the dye.

Visualizations

Troubleshooting_Workflow cluster_Reagents Reagent Checks cluster_Conditions Condition Checks cluster_Purification Purification Checks cluster_Quenching Quenching Checks Start Start: Poor Labeling Efficiency Check_Reagents 1. Check Reagents & Storage Start->Check_Reagents Check_Conditions 2. Verify Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Fresh Fresh Dye Solution? Check_Reagents->Reagent_Fresh Check_Purification 3. Evaluate Purification Check_Conditions->Check_Purification Conditions Optimized pH_Check pH 7.2-8.5? Check_Conditions->pH_Check Check_Quenching 4. Investigate Quenching Check_Purification->Check_Quenching Purification Effective Free_Dye Free Dye Removed? Check_Purification->Free_Dye Success Successful Labeling Check_Quenching->Success Quenching Addressed DOL_Check Degree of Labeling Too High? Check_Quenching->DOL_Check Reagent_Storage Proper Storage? (-20°C, dark) Solvent_Quality Anhydrous Solvent? Ratio_Check Optimal Molar Ratio? Time_Temp_Check Correct Time/Temp? Method_Check Appropriate Method? Quencher_Presence Quenchers in Sample?

Caption: A logical workflow for troubleshooting poor BODIPY FL-EDA labeling efficiency.

Labeling_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Protein Target Molecule (with Primary Amines) Reaction_Mix Mix in Amine-Free Buffer (pH 7.2-8.5) Protein->Reaction_Mix BODIPY BODIPY® FL-EDA (Amine-Reactive Dye) BODIPY->Reaction_Mix Labeled_Protein Labeled Conjugate Reaction_Mix->Labeled_Protein Covalent Bond Formation

Caption: Signaling pathway of this compound labeling reaction.

References

Artifacts in Bodipy FL-eda staining and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of BODIPY FL-EDA and other BODIPY dyes in cellular imaging experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common artifacts observed in this compound staining?

The most frequently encountered artifacts in BODIPY staining include high background fluorescence, non-specific binding, formation of fluorescent aggregates, uneven staining, photobleaching, and potential cytotoxicity at high concentrations.[1][]

Q2: I am observing high background fluorescence in my images. What could be the cause and how can I reduce it?

High background fluorescence can obscure your signal and is often caused by several factors. To mitigate this, consider the following solutions:

  • Excessive Dye Concentration: Using too much dye is a primary cause of high background. It is crucial to optimize the this compound concentration, typically within the 0.1–10 µM range.[][4]

  • Insufficient Washing: Residual, unbound dye will contribute to background noise. Increase the number and duration of washing steps with a suitable buffer like PBS or HBSS after staining.[][]

  • Suboptimal Staining Time: Over-incubation can lead to increased non-specific binding. Optimize the incubation time, which is typically between 15 and 60 minutes.[][4]

  • Poor Cell Health: Unhealthy or stressed cells may exhibit altered membrane permeability, leading to increased dye uptake and background. Ensure your cells are healthy before staining.[]

  • Contaminated Reagents: Ensure all buffers and media are fresh and free of fluorescent contaminants.

Q3: My images show bright, punctate spots that do not seem to correspond to any cellular structures. What are these and how can I get rid of them?

These bright spots are likely aggregates of the BODIPY dye. BODIPY dyes are hydrophobic and can precipitate in aqueous solutions, especially at high concentrations.[5][6]

  • Proper Dye Preparation: Ensure the dye is fully dissolved in a suitable organic solvent like DMSO before preparing the working solution.[4][6]

  • Vigorous Mixing: When diluting the stock solution into your aqueous staining buffer, vortex or shake the solution vigorously to ensure proper dispersion of the dye.[6]

  • Use Fresh Working Solution: Prepare the staining solution fresh for each experiment to minimize the formation of aggregates over time.

  • Lower Dye Concentration: Reducing the working concentration of the dye can prevent aggregation.[][5]

  • Avoid Icing the Staining Solution: Placing the BODIPY dye solution on ice can promote aggregation.[6]

Q4: The staining in my sample is uneven. How can I achieve more uniform staining?

Uneven staining can result from incomplete dye dissolution or inconsistent sample processing.

  • Complete Dissolution: Ensure the BODIPY stock solution is fully dissolved before dilution.

  • Gentle Agitation: During incubation, gently agitate or rock the sample to ensure the dye solution is evenly distributed across the cells.

  • Consistent Protocols: Maintain consistency in all experimental steps, including incubation times, temperatures, and washing procedures, across all samples.

Q5: My fluorescent signal is fading quickly during imaging. How can I minimize photobleaching?

BODIPY dyes are known for their high photostability, but intense or prolonged exposure to excitation light can still cause photobleaching.[7][8]

  • Minimize Exposure: Limit the time your sample is exposed to the excitation light. Use the lowest possible laser power that still provides a good signal-to-noise ratio.

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.

  • Oxygen Scavenging: For live-cell imaging, using an oxygen-scavenging system in your imaging medium can help reduce photobleaching.[7]

  • Appropriate Imaging Settings: Optimize your microscope settings, such as using a sensitive detector and appropriate filter sets, to maximize signal collection while minimizing excitation light exposure.

Q6: I am concerned about the potential toxicity of this compound in my live-cell imaging experiment. What should I consider?

While BODIPY dyes are generally considered to have low cytotoxicity, high concentrations and prolonged incubation times can be harmful to cells.[9][10][11]

  • Optimize Concentration and Time: Use the lowest effective concentration of the dye and the shortest possible incubation time to achieve adequate staining.

  • Perform Viability Assays: It is advisable to perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic staining conditions for your specific cell type and experimental setup.[11] Some studies have shown modest cytotoxicity at concentrations exceeding 10 µM.[1]

  • Monitor Cell Morphology: Visually inspect your cells for any changes in morphology or signs of stress after staining.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and incubation times for BODIPY staining. Note that optimal conditions may vary depending on the specific cell type, experimental setup, and the particular BODIPY derivative being used.

Table 1: Recommended Working Concentrations for BODIPY Dyes

BODIPY DerivativeTypical Working Concentration (µM)Application
This compound0.1 - 10General cellular staining
BODIPY 493/5030.5 - 5Lipid Droplets
BODIPY FL C5-ceramide5Golgi Apparatus
C11-BODIPY 581/5911 - 3Lipid Peroxidation

Table 2: Recommended Incubation Times for BODIPY Dyes

Staining ConditionTypical Incubation Time (minutes)
Live Cell Staining15 - 30
Fixed Cell Staining20 - 60

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound

  • Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency. Ensure cells are healthy and actively growing.

  • Prepare Staining Solution:

    • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Dilute the stock solution in serum-free culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final working concentration (typically 1-5 µM). Vortex the solution immediately after dilution.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed, fresh culture medium or buffer to remove any unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for BODIPY FL (Excitation/Emission: ~505/511 nm).

Protocol 2: Staining of Fixed Cells with this compound

  • Cell Preparation and Fixation:

    • Culture cells on coverslips.

    • Wash the cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells 2-3 times with PBS to remove the fixative.

  • Staining:

    • Prepare the this compound staining solution as described in Protocol 1.

    • Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells 3 times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image using a fluorescence microscope.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_post_staining Post-Staining prep_cells Prepare Cells (Live or Fixed) stain Incubate with This compound prep_cells->stain prep_dye Prepare Staining Solution (Dilute stock in buffer) prep_dye->stain wash Wash to Remove Unbound Dye stain->wash image Image with Fluorescence Microscope wash->image

Caption: General experimental workflow for this compound staining.

troubleshooting_guide cluster_background High Background cluster_aggregates Aggregates cluster_photobleaching Photobleaching artifact Common Artifact? bg_cause1 High Dye Concentration? artifact->bg_cause1 High Background agg_cause1 Improper Dissolution? artifact->agg_cause1 Aggregates pb_cause1 Excessive Light Exposure? artifact->pb_cause1 Photobleaching bg_sol1 Optimize Concentration (0.1-10 µM) bg_cause1->bg_sol1 Yes bg_cause2 Insufficient Washing? bg_cause1->bg_cause2 No bg_sol2 Increase Wash Steps bg_cause2->bg_sol2 Yes agg_sol1 Vortex During Dilution agg_cause1->agg_sol1 Yes agg_cause2 Concentration Too High? agg_cause1->agg_cause2 No agg_sol2 Lower Working Concentration agg_cause2->agg_sol2 Yes pb_sol1 Minimize Exposure Time & Laser Power pb_cause1->pb_sol1 pb_sol2 Use Antifade Mountant pb_cause1->pb_sol2

Caption: Troubleshooting logic for common BODIPY staining artifacts.

References

Validation & Comparative

A Head-to-Head Battle of the Green Fluorophores: Bodipy FL vs. FITC for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of flow cytometry, the choice of fluorophore is a critical decision that directly impacts data quality and experimental success. Among the green-emitting dyes, Bodipy FL and Fluorescein (B123965) Isothiocyanate (FITC) are two prominent contenders. This guide provides an objective, data-driven comparison of their performance in flow cytometry applications to inform your selection process.

In the realm of cellular analysis, both Bodipy FL and FITC have been utilized for their spectral compatibility with the common 488 nm blue laser found in most flow cytometers. However, their underlying chemical structures give rise to distinct photophysical properties that manifest in significant performance differences, particularly in the demanding environment of a flow cytometer. This comparison delves into these differences, offering a clear rationale for choosing the optimal fluorophore for your specific research needs.

At a Glance: Key Performance Metrics

A summary of the key photophysical and performance characteristics of Bodipy FL and FITC is presented below, highlighting the superior attributes of Bodipy FL for quantitative and demanding flow cytometry applications.

PropertyBodipy FLFITC (Fluorescein)Advantage
Excitation Max (nm) ~503~495Minor Difference
Emission Max (nm) ~512~525Minor Difference
Molar Extinction Coefficient (cm⁻¹M⁻¹) >80,000~75,000[1][]Bodipy FL
Fluorescence Quantum Yield Approaching 1.0~0.92[1][]Bodipy FL
Brightness HigherLowerBodipy FL
Photostability HighLow[1][]Bodipy FL
pH Sensitivity Relatively InsensitiveSensitive[1]Bodipy FL
Emission Bandwidth NarrowBroaderBodipy FL

Performance Deep Dive: Brightness, Photostability, and pH Stability

Brightness: The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient and fluorescence quantum yield. Bodipy FL exhibits a high molar extinction coefficient (>80,000 cm⁻¹M⁻¹) and a quantum yield that can approach 1.0, even in aqueous environments.[3] This combination results in exceptionally bright conjugates, enabling the detection of low-abundance targets and providing a wider dynamic range for analysis. While FITC also has a high quantum yield, its slightly lower extinction coefficient results in comparatively lower overall brightness.

Photostability: A critical factor in flow cytometry is the fluorophore's resistance to photobleaching when subjected to intense laser interrogation. Bodipy dyes are demonstrably more photostable than fluorescein.[4][5] This superior photostability ensures a more stable and reproducible signal during data acquisition, which is particularly crucial for cell sorting or when analyzing rare cell populations that require longer acquisition times. In contrast, FITC is known for its relatively high rate of photobleaching, which can lead to signal loss over time and affect the accuracy of quantitative measurements.[1]

pH Stability: The fluorescence of FITC is highly sensitive to pH, with a significant decrease in fluorescence intensity in acidic environments.[1] This can be a major drawback in experiments involving cell fixation and permeabilization, where intracellular compartments may have varying pH levels. Bodipy FL, on the other hand, is relatively insensitive to changes in pH and solvent polarity, ensuring a more consistent and reliable signal across different cellular environments and experimental conditions.[3]

Experimental Protocols

To achieve optimal and reproducible results, proper labeling of target molecules is paramount. Below are detailed protocols for conjugating amine-reactive versions of Bodipy FL and FITC to antibodies for use in flow cytometry.

Antibody Labeling with Amine-Reactive Bodipy FL (Succinimidyl Ester)

This protocol is adapted for labeling proteins with Bodipy FL succinimidyl ester (SE), an amine-reactive derivative.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • Bodipy FL SE (Succinimidyl Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the labeling reaction.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the Bodipy FL SE in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the reactive dye solution to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1 to 15:1. This ratio may need to be optimized for your specific antibody and application.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored band to elute).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm and ~503 nm.

    • Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein. An optimal DOL is typically between 3 and 7.

Antibody Labeling with FITC (Isothiocyanate)

This protocol outlines the standard procedure for labeling antibodies with Fluorescein Isothiocyanate.

Materials:

  • Antibody (or other protein) in an amine-free buffer

  • Fluorescein Isothiocyanate (FITC)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sodium carbonate-bicarbonate buffer (0.1 M, pH 9.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a concentration of 1-2 mg/mL.[1]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve FITC in DMSO or DMF to a concentration of 1 mg/mL.[1]

  • Conjugation Reaction:

    • Slowly add 50-100 µL of the FITC solution for every 1 mg of antibody while gently stirring. The optimal amount of FITC may need to be determined experimentally.

    • Incubate the reaction for 2-8 hours at 4°C or for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted FITC using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the FITC-labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm and 495 nm.

    • Calculate the F/P (fluorophore to protein) ratio. An optimal F/P ratio for antibodies is typically between 4 and 8.

Visualizing the Workflow

Experimental Workflow for Flow Cytometry

Flow_Cytometry_Workflow General Flow Cytometry Experimental Workflow cluster_0 Sample Preparation cluster_1 Flow Cytometry cluster_2 Data Analysis a1 Single Cell Suspension a2 Antibody Labeling (Bodipy FL or FITC) a1->a2 a3 Wash a2->a3 b1 Data Acquisition a3->b1 Stained Cells c1 Gating b1->c1 FCS Files b2 Laser Excitation (488 nm) b2->b1 b3 Fluorescence Detection b3->b1 c2 Quantification (MFI, Staining Index) c1->c2

Caption: A generalized workflow for a flow cytometry experiment.

Signaling Pathway of Amine-Reactive Dye Conjugation

Amine_Reactive_Labeling Amine-Reactive Dye Conjugation Chemistry cluster_conjugate Resulting Conjugate Protein Protein with Primary Amine (-NH2 on Lysine) Conjugate Fluorescently Labeled Protein (Stable Amide/Thiourea Bond) Protein->Conjugate Dye Bodipy FL-SE or FITC (Reactive Group) Dye->Conjugate

Caption: The chemical basis of labeling proteins with amine-reactive dyes.

Conclusion

References

A Head-to-Head Comparison: BODIPY FL-EDA vs. Alexa Fluor 488 for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye for protein conjugation is a critical step in ensuring the success of fluorescence-based assays. This guide provides an objective comparison of two popular green-emitting fluorophores, BODIPY FL-EDA and Alexa Fluor 488, to aid in making an informed decision for your specific application.

This comparison delves into their photophysical properties, chemical characteristics, and suitability for protein conjugation, supported by experimental data and protocols.

At a Glance: Key Differences

FeatureThis compoundAlexa Fluor 488
Polarity Hydrophobic, lipophilicHydrophilic, water-soluble
Environmental Sensitivity Fluorescence is sensitive to solvent polarityFluorescence is largely independent of pH (4-10) and solvent polarity
Primary Application Staining lipids, membranes, and hydrophobic moleculesLabeling proteins and other biomolecules in aqueous environments
Conjugation Chemistry Amine-reactive, typically requires activation of carboxyl groups on the protein (e.g., with EDC)Amine-reactive (e.g., NHS or TFP ester), directly reacts with primary amines on proteins

Photophysical Properties: A Quantitative Look

The brightness and stability of a fluorescently labeled protein are paramount for sensitive detection. Below is a summary of the key photophysical properties of BODIPY FL and Alexa Fluor 488. It is important to note that these properties, particularly quantum yield, can be influenced by the conjugation process and the local environment of the dye on the protein.

Photophysical PropertyBODIPY FLAlexa Fluor 488
Excitation Maximum (nm) ~503[1]~495[2]
Emission Maximum (nm) ~511[1]~519[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~80,000[1]~71,000[3]
Quantum Yield (Φ) Approaching 1.0 (in some organic solvents)[4]0.92 (in water)[2]
Fluorescence Lifetime (ns) ~5-7[4]~4.1

Performance in Protein Conjugation

The success of protein conjugation hinges on the chemical properties of the dye and its interaction with the protein in a biological context.

Alexa Fluor 488 is widely regarded as a gold standard for protein labeling in aqueous environments.[5] Its sulfonation renders it highly water-soluble and negatively charged, which minimizes aggregation and precipitation of the labeled protein.[5] The fluorescence of Alexa Fluor 488 is notably stable across a broad pH range (4-10), a significant advantage for experiments involving varying buffer conditions.[6]

This compound , on the other hand, is characterized by its neutral polarity and hydrophobicity.[4][5] While this makes it an excellent choice for labeling lipids and probing nonpolar environments, it can present challenges in aqueous protein conjugation.[4][5] The hydrophobic nature of the BODIPY dye can lead to a decrease in the solubility of the protein conjugate and potentially induce aggregation or precipitation.[5] Furthermore, the quantum yield of BODIPY dyes can be sensitive to the polarity of their microenvironment, which may be altered upon conjugation to a protein in an aqueous buffer.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for conjugating this compound and Alexa Fluor 488 to proteins.

Protocol 1: Protein Conjugation with this compound using EDC Chemistry

This protocol is a general method for labeling proteins with amine-containing dyes by activating the carboxyl groups on the protein.

Materials:

  • Protein to be labeled (in a buffer free of amines and carboxyls, e.g., MES buffer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Dye Preparation: Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Activation of Protein:

    • Add EDC (and NHS/Sulfo-NHS, if used) to the protein solution. A 10-fold molar excess of EDC over the protein is a common starting point.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the this compound stock solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • Incubate for 2 hours at room temperature, protected from light.

  • Quenching: Add Quenching Buffer to stop the reaction.

  • Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Protein Conjugation with Alexa Fluor 488 NHS Ester

This is a standard protocol for labeling proteins with amine-reactive succinimidyl ester dyes.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Alexa Fluor 488 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Dye Preparation: Dissolve the Alexa Fluor 488 NHS Ester in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation:

    • Slowly add the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • Incubate for 1 hour at room temperature, protected from light.

  • Quenching: Add Quenching Buffer to stop the reaction and incubate for 30 minutes.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical structures, conjugation chemistries, and a general experimental workflow.

G Chemical Structures of Fluorophores cluster_bodipy This compound cluster_alexa Alexa Fluor 488 (Carboxylic Acid) bodipy_img bodipy_img alexa_img alexa_img

Caption: Chemical structures of this compound and Alexa Fluor 488.

protein_conjugation_workflow General Protein Conjugation Workflow start Start: Purified Protein dissolve Dissolve Protein in Reaction Buffer start->dissolve conjugate Conjugation Reaction (Dye + Protein) dissolve->conjugate prepare_dye Prepare Dye Stock Solution prepare_dye->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate (e.g., Size Exclusion Chromatography) quench->purify analyze Analyze Conjugate (Spectroscopy, etc.) purify->analyze end End: Labeled Protein analyze->end

Caption: A generalized workflow for protein conjugation with fluorescent dyes.

conjugation_chemistry Protein Conjugation Chemistries cluster_bodipy This compound (Amine-Reactive) cluster_alexa Alexa Fluor 488 (NHS Ester) protein_cooh Protein-COOH edc EDC (Carbodiimide) protein_cooh->edc + activated_protein Activated Protein (O-acylisourea intermediate) edc->activated_protein bodipy_nh2 BODIPY-NH2 activated_protein->bodipy_nh2 + bodipy_conjugate Protein-CO-NH-BODIPY bodipy_nh2->bodipy_conjugate protein_nh2 Protein-NH2 alexa_nhs Alexa-NHS protein_nh2->alexa_nhs + alexa_conjugate Protein-NH-CO-Alexa alexa_nhs->alexa_conjugate

Caption: Comparison of conjugation chemistries for this compound and Alexa Fluor 488 NHS Ester.

Conclusion and Recommendations

The choice between this compound and Alexa Fluor 488 for protein conjugation is highly dependent on the specific experimental requirements.

Alexa Fluor 488 is the recommended choice for most protein labeling applications in aqueous buffers. Its high water solubility, pH insensitivity, and bright, photostable fluorescence make it a robust and reliable fluorophore for techniques such as immunofluorescence, flow cytometry, and fluorescence microscopy.

This compound is a more specialized tool. Its utility in protein conjugation shines when the research goal is to probe hydrophobic environments within or around the protein, or when labeling proteins that will be studied in a lipid-rich environment. Researchers should be mindful of potential solubility issues with BODIPY FL-protein conjugates in aqueous buffers.

Ultimately, for novel applications, empirical testing of both dyes with the specific protein of interest is the best approach to determine the optimal fluorophore for achieving the desired experimental outcome.

References

Navigating the Spectral Maze: A Guide to Minimizing Cross-talk with Bodipy FL-EDA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of compatible fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of Bodipy FL-EDA with other commonly used fluorophores, focusing on the critical aspect of spectral cross-talk. By understanding the spectral properties and potential for bleed-through, researchers can optimize their experimental design for multi-color imaging and quantitative analysis.

This compound, a bright and photostable green-emitting fluorophore, is a popular choice for labeling amines in various biological applications. Its narrow emission spectrum is a key advantage in minimizing interference with other fluorescent probes. However, in complex multi-color experiments, the potential for spectral overlap necessitates a careful selection of fluorophore partners. This guide offers a detailed look at the spectral compatibility of this compound and provides experimental frameworks for assessing and mitigating cross-talk.

Performance Comparison: Spectral Properties and Photostability

A fluorophore's performance is defined by several key parameters, including its excitation and emission maxima, molar extinction coefficient, quantum yield, and photostability. This compound exhibits excellent characteristics in these areas, making it a robust fluorescent probe.[1] The table below summarizes the spectral properties of this compound and a selection of other commonly used fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound 500 [1]510 [1]~80,000 ~0.95
Fluorescein (B123965) (FITC)494518~75,000~0.92
Alexa Fluor 488495519~71,000~0.92
EGFP488507~55,000~0.60
Rhodamine Red-X570590~100,000~0.85
mCherry587610~72,000~0.22
Cy5649670~250,000~0.27

In terms of photostability, a critical factor for long-term imaging experiments, Bodipy dyes have been shown to be significantly more stable than fluorescein derivatives.[2][3] This enhanced resistance to photobleaching allows for longer exposure times and more robust quantitative analysis.

Understanding and Quantifying Spectral Cross-talk

Spectral cross-talk, or bleed-through, occurs when the emission signal from one fluorophore is detected in the channel designated for another. This can arise from two main sources: direct excitation of the longer-wavelength dye by the excitation source of the shorter-wavelength dye, and the overlap of the emission spectrum of the shorter-wavelength dye into the detection channel of the longer-wavelength dye.

Fluorescence Resonance Energy Transfer (FRET) is another form of cross-talk where energy is non-radiatively transferred from an excited donor fluorophore to a nearby acceptor fluorophore. This phenomenon is highly distance-dependent and can be a powerful tool for studying molecular interactions, but it can also be an unwanted source of signal contamination if not properly controlled.

To ensure the accuracy of multi-color fluorescence data, it is crucial to quantify the level of cross-talk between the chosen fluorophores. The following table provides a qualitative assessment of the potential for spectral cross-talk between this compound and other common fluorophores based on their spectral overlap.

Fluorophore Pair (Donor/Acceptor)Spectral OverlapPotential for Bleed-through/FRET
This compound / Fluorescein (FITC)HighHigh
This compound / Alexa Fluor 488HighHigh
This compound / EGFPModerateModerate
This compound / Rhodamine Red-XLowLow
This compound / mCherryLowLow
This compound / Cy5Very LowVery Low

For a more precise quantification of cross-talk, experimental measurements are necessary. This typically involves preparing samples singly labeled with each fluorophore and measuring the signal in all detection channels.

Experimental Protocols for Assessing Cross-talk

The following are generalized protocols for quantifying spectral bleed-through in microscopy and flow cytometry.

Protocol 1: Quantifying Spectral Bleed-through in Confocal Microscopy

Objective: To determine the percentage of signal from a donor fluorophore (e.g., this compound) that bleeds into the detector of an acceptor fluorophore.

Materials:

  • Microscope slides or dishes

  • Cells or tissue samples

  • This compound conjugated to a labeling molecule (e.g., antibody, phalloidin)

  • Acceptor fluorophore conjugated to a labeling molecule

  • Mounting medium

  • Confocal microscope with adjustable emission filters or a spectral detector

Methodology:

  • Prepare Single-Labeled Control Samples:

    • Prepare a sample labeled only with this compound.

    • Prepare a sample labeled only with the acceptor fluorophore.

    • Prepare an unlabeled sample to measure autofluorescence.

  • Image the Control Samples:

    • For the this compound sample, acquire an image using the standard excitation and emission settings for this compound (the "donor channel").

    • Without changing the acquisition settings, immediately acquire an image of the same field of view using the excitation and emission settings for the acceptor fluorophore (the "acceptor channel"). The signal detected in the acceptor channel from the this compound-only sample represents the bleed-through.

    • Repeat this process for the acceptor-only sample, acquiring images in both the acceptor and donor channels to assess bleed-through in the other direction.

    • Image the unlabeled sample using both channel settings to determine the background autofluorescence.

  • Data Analysis:

    • For the this compound sample, measure the mean fluorescence intensity in a region of interest (ROI) in both the donor and acceptor channels.

    • Subtract the mean autofluorescence intensity from each measurement.

    • Calculate the bleed-through percentage: (Mean intensity in acceptor channel / Mean intensity in donor channel) x 100%

Protocol 2: Spectral Unmixing in Flow Cytometry

Objective: To computationally separate the emission spectra of multiple fluorophores in a mixed sample.

Materials:

  • Single-cell suspension

  • This compound conjugated to a labeling antibody

  • Other fluorophore-conjugated antibodies

  • Flow cytometer with spectral unmixing capabilities

  • Compensation beads or single-stained cell controls

Methodology:

  • Prepare Single-Color Controls:

    • For each fluorophore in the panel, prepare a sample of cells or compensation beads stained with only that single fluorophore.

    • Prepare an unstained sample.

  • Acquire Reference Spectra:

    • Run each single-color control on the spectral flow cytometer to acquire its unique emission spectrum.

  • Acquire Data from the Multi-color Sample:

    • Stain your experimental sample with all the fluorophore-conjugated antibodies.

    • Run the sample on the flow cytometer.

  • Perform Spectral Unmixing:

    • The flow cytometry software will use the reference spectra from the single-color controls to deconvolve the composite signal from the multi-color sample, assigning the correct fluorescence to each respective fluorophore.

Visualizing Experimental Workflows and Signaling Concepts

To further clarify the processes involved in assessing and mitigating fluorophore cross-talk, the following diagrams, generated using the DOT language, illustrate key experimental workflows and the principle of FRET.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Unlabeled Unlabeled Control Microscope Microscope/ Flow Cytometer Unlabeled->Microscope Donor Donor-only Control (this compound) Donor->Microscope Acceptor Acceptor-only Control Acceptor->Microscope Multi Multi-labeled Sample Multi->Microscope Bleedthrough Calculate Bleed-through Coefficients Microscope->Bleedthrough Single-color data Unmixing Spectral Unmixing Microscope->Unmixing Multi-color data + Reference Spectra Corrected Corrected Data Bleedthrough->Corrected Unmixing->Corrected

Caption: Workflow for Quantifying and Correcting Spectral Cross-talk.

FRET_principle Donor Donor (this compound) Acceptor Acceptor Donor->Acceptor Energy Transfer (non-radiative) Donor_Emission Donor Emission Donor->Donor_Emission λ_em (quenched) Acceptor_Emission Acceptor Emission (FRET) Acceptor->Acceptor_Emission λ_em Excitation Excitation Light Excitation->Donor λ_ex

Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).

Conclusion

This compound is a high-performance green fluorophore with excellent photostability and a narrow emission spectrum. While these properties make it a valuable tool for fluorescence-based applications, careful consideration of potential spectral cross-talk is essential for successful multi-color experiments. By understanding the spectral properties of this compound and its potential partners, and by employing the experimental protocols outlined in this guide, researchers can confidently design and execute robust and accurate multi-color fluorescence studies. The use of appropriate controls and data analysis techniques, such as spectral unmixing, will ensure the generation of high-quality, reliable data for advancing scientific discovery and drug development.

References

Bodipy FL-EDA: A Superior Alternative to Traditional Fluorescent Dyes for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking enhanced sensitivity, stability, and versatility in fluorescence-based assays, Bodipy FL-EDA emerges as a demonstrably superior alternative to traditional fluorescent dyes like fluorescein (B123965) and rhodamine. Its exceptional photophysical properties and robust performance across a range of applications make it an indispensable tool for generating high-quality, reproducible data. This guide provides an objective comparison of this compound with conventional dyes, supported by quantitative data and detailed experimental protocols.

Unveiling the Advantages: A Quantitative Comparison

This compound, a member of the borondipyrromethene (BODIPY) class of dyes, overcomes many of the inherent limitations of traditional fluorophores.[] Its core structure imparts remarkable photostability, high fluorescence quantum yields, and a relative insensitivity to environmental factors such as pH, which can significantly impact the performance of dyes like fluorescein.[][2]

PropertyThis compound / Bodipy FLFluorescein (FITC)Rhodamine (e.g., TRITC)
Excitation Maximum (λex) ~500 nm[3]~495 nm~550 nm
Emission Maximum (λem) ~510 nm[3]~525 nm~575 nm
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹[4]~75,000 cm⁻¹M⁻¹~95,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.8 - 1.0[][4]~0.92 (in 0.1 M NaOH), significantly lower at acidic pH[2]~0.2 - 0.9 (solvent dependent)
Photostability High[][]Low[2]Moderate
pH Sensitivity Relatively insensitive[2][6]Highly sensitive[2]Moderately sensitive
Spectral Width Narrow[][]BroadBroad
Solvent Polarity Sensitivity Low[6]ModerateHigh

Key Performance Advantages:

  • Exceptional Photostability: Bodipy dyes are significantly more resistant to photobleaching than traditional dyes like fluorescein.[2][7] This allows for longer exposure times and repeated imaging without significant signal loss, which is critical for time-lapse microscopy and quantitative analysis.[] An average fluorescein molecule emits between 30,000 and 40,000 photons before photobleaching, whereas Bodipy dyes can emit significantly more.[2]

  • High and Stable Quantum Yield: Bodipy FL exhibits a very high fluorescence quantum yield, often approaching 1.0, meaning that it efficiently converts absorbed light into emitted fluorescence.[][4] Crucially, this high quantum yield is maintained across a wide pH range, unlike fluorescein, whose fluorescence is significantly quenched in acidic environments.[2]

  • Narrow Emission Spectra: The narrow emission peaks of Bodipy dyes minimize spectral overlap in multicolor imaging experiments, improving the accuracy of colocalization studies and reducing the need for complex spectral unmixing.[][]

  • Environmental Insensitivity: The fluorescence of Bodipy FL is largely unaffected by changes in solvent polarity and pH, leading to more reliable and reproducible results in a variety of experimental conditions.[2][6]

Experimental Protocols

Protocol 1: Comparative Photobleaching Analysis via Time-Lapse Fluorescence Microscopy

This protocol enables the direct comparison of the photostability of this compound and a traditional dye like fluorescein.

1. Sample Preparation:

  • Prepare identical samples labeled with either this compound or a fluorescein conjugate (e.g., FITC) at a similar degree of labeling. This could be, for example, fixed cells or a protein solution.
  • Mount the samples on a microscope slide using an appropriate mounting medium. For live-cell imaging, use a suitable imaging buffer.[2]

2. Microscope Setup:

  • Use a widefield or confocal fluorescence microscope equipped with a 488 nm laser line for excitation and corresponding emission filters.[2][8]
  • Ensure that the illumination intensity and detector settings are identical for both samples.

3. Image Acquisition:

  • Select a region of interest for each sample.
  • Acquire a time-lapse series of images, capturing an image at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes under continuous illumination.

4. Data Analysis:

  • Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
  • Normalize the intensity values to the initial intensity (time = 0).
  • Plot the normalized fluorescence intensity as a function of time for both dyes. The resulting curves will demonstrate the rate of photobleaching for each dye.

Protocol 2: Labeling of Intracellular ATP with this compound

This protocol details the derivatization and detection of ATP in cell lysates using this compound followed by capillary electrophoresis with laser-induced fluorescence (CE-LIF).[3]

1. Reagent Preparation:

2. Sample Derivatization:

  • Mix 10 μL of cell lysate with 40 μL of the EDC solution and 5 μL of the this compound stock solution.[3]
  • Incubate the mixture in the dark at 25°C for 24 hours.[3]

3. CE-LIF Analysis:

  • Dilute the derivatized sample 40-fold with water.[3]
  • Inject the diluted sample into a capillary electrophoresis instrument.
  • Use a laser to excite the Bodipy-ATP conjugate at 500 nm and detect the emission at 510 nm.[3]
  • Quantify the ATP concentration by comparing the fluorescence intensity to a standard curve prepared with known concentrations of ATP.[3]

Visualizing the Advantages

The following diagrams illustrate the key conceptual and experimental advantages of this compound.

cluster_0 Bodipy FL cluster_1 Fluorescein ExcitedState_B Excited State (S1) GroundState_B Ground State (S0) ExcitedState_B->GroundState_B Fluorescence (High) Photobleached_B Photobleached State ExcitedState_B->Photobleached_B Low Probability GroundState_B->ExcitedState_B Excitation ExcitedState_F Excited State (S1) GroundState_F Ground State (S0) ExcitedState_F->GroundState_F Fluorescence Photobleached_F Photobleached State ExcitedState_F->Photobleached_F High Probability GroundState_F->ExcitedState_F Excitation

Fig. 1: Comparative Photobleaching Pathways

Start Sample Preparation (Labeling with Fluorescent Dye) Microscopy Fluorescence Microscopy (e.g., Confocal, Widefield) Start->Microscopy Excitation Excitation with Specific Wavelength Microscopy->Excitation Emission Detection of Emitted Fluorescence Excitation->Emission Analysis Image Analysis and Quantification Emission->Analysis cluster_0 Bodipy FL cluster_1 Fluorescein pH_B pH Change (Acidic to Alkaline) Intensity_B Stable High Fluorescence Intensity pH_B->Intensity_B Minimal Effect pH_F pH Change (Acidic to Alkaline) Intensity_F_Low Low Fluorescence (Quenched) pH_F->Intensity_F_Low Acidic pH Intensity_F_High High Fluorescence pH_F->Intensity_F_High Alkaline pH

References

BODIPY FL-EDA: A Comparative Analysis of Photostability for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount to the success of imaging experiments. Photostability, the ability of a fluorophore to resist degradation upon light exposure, is a critical performance metric that directly impacts the quality and duration of data acquisition. This guide provides a comparative analysis of the photostability of BODIPY FL-EDA against other commonly used fluorescent dyes, namely Alexa Fluor 488 and Cy3, supported by photophysical data and detailed experimental protocols.

The ideal fluorescent dye for demanding applications such as live-cell imaging, single-molecule tracking, and high-resolution microscopy must exhibit high brightness and exceptional resistance to photobleaching.[][2] Photobleaching, the irreversible photochemical destruction of a fluorophore, leads to signal loss and can limit the ability to observe dynamic cellular processes over extended periods.[3] BODIPY dyes, a class of borondipyrromethene fluorophores, are renowned for their sharp emission spectra, high quantum yields, and excellent photostability.[][4][5]

Quantitative Photophysical Comparison

PropertyBODIPY FLAlexa Fluor 488Cy3
Excitation Max (nm) ~503~496~550
Emission Max (nm) ~512~519~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) >80,000[5][6]~71,000[7]~150,000
Fluorescence Quantum Yield (Φ) ~0.9[5]~0.92[7][8]~0.20[9]
Fluorescence Lifetime (τ) (ns) ~5.0 or longer[3]~4.1[8]~0.2
Relative Photostability High[][4]High[7][10]Moderate[11][12]

Note: Data for BODIPY FL is used as a proxy for this compound, as they share the same core fluorophore. Photophysical properties can vary depending on the local environment and conjugation partner.

BODIPY FL and Alexa Fluor 488 exhibit significantly higher fluorescence quantum yields compared to Cy3, indicating that they are more efficient at converting absorbed light into fluorescence.[5][7][8][9] Furthermore, BODIPY FL is noted for its relatively long fluorescence lifetime.[3] In terms of photostability, both BODIPY and Alexa Fluor dyes are generally considered more robust than traditional cyanine (B1664457) dyes like Cy3.[10][12] For instance, under continuous illumination, Alexa Fluor 488 has been shown to be significantly more photostable than fluorescein (B123965), a dye known for its rapid photobleaching.[13] While Cy3 is a widely used dye, its lower photostability can be a limiting factor in long-term imaging experiments.[11][14]

Visualizing Experimental and Biological Contexts

To provide a practical framework for understanding the application and evaluation of these dyes, the following diagrams illustrate a relevant biological pathway and a standardized experimental workflow.

G_protein_coupled_receptor_internalization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR ClathrinPit Clathrin-Coated Pit GPCR->ClathrinPit 2. Internalization Ligand This compound - Labeled Ligand Ligand->GPCR 1. Binding Endosome Early Endosome ClathrinPit->Endosome 3. Vesicle Formation Lysosome Lysosome Endosome->Lysosome 4. Trafficking & Degradation

G-Protein Coupled Receptor (GPCR) Internalization Pathway.

The diagram above illustrates the process of receptor-mediated endocytosis, a common signaling pathway where fluorescently labeled ligands, such as one conjugated with this compound, are used to track the internalization and trafficking of cell surface receptors like GPCRs.[15][16][17][18][19]

photostability_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis A1 Prepare Dye Solutions (e.g., 1 µM in PBS) A2 Immobilize Dyes on Coverslip A1->A2 B1 Mount Sample on Confocal Microscope A2->B1 B2 Define Imaging Parameters (Laser Power, Exposure Time) B1->B2 B3 Acquire Time-Lapse Series (Continuous Illumination) B2->B3 C1 Measure Mean Fluorescence Intensity over Time B3->C1 C2 Normalize Intensity Data C1->C2 C3 Fit to Exponential Decay Curve C2->C3 C4 Calculate Photobleaching Half-Life (t½) C3->C4

Experimental Workflow for Photostability Comparison.

This workflow outlines the key steps for quantitatively comparing the photostability of different fluorescent dyes.[20] By following a standardized protocol, researchers can obtain reliable and comparable data on photobleaching rates.

Experimental Protocols

To ensure a rigorous and reproducible comparison of fluorophore photostability, the following detailed experimental protocol is recommended.

Objective

To quantitatively determine and compare the photobleaching rates of this compound, Alexa Fluor 488, and Cy3 under controlled illumination conditions using confocal microscopy.

Materials
  • This compound, Alexa Fluor 488, and Cy3 amine-reactive succinimidyl esters

  • Poly-L-lysine solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-quality glass-bottom imaging dishes

  • Confocal laser scanning microscope with 488 nm and 561 nm laser lines

  • Image analysis software (e.g., ImageJ/Fiji)

Methods
  • Coverslip Preparation:

    • Clean glass-bottom dishes thoroughly.

    • Coat the glass surface with poly-L-lysine solution for 30 minutes at room temperature to create a positively charged surface for dye immobilization.

    • Rinse the dishes three times with PBS to remove excess poly-L-lysine.

  • Dye Immobilization:

    • Prepare 1 µM solutions of this compound, Alexa Fluor 488, and Cy3 in PBS. To mimic conjugation to a biomolecule, the dyes can be reacted with a carrier protein like bovine serum albumin (BSA) prior to immobilization.

    • Add the dye solutions to the poly-L-lysine coated dishes and incubate for 30 minutes at room temperature in the dark.

    • Gently wash the dishes three times with PBS to remove unbound dye.

    • Add fresh PBS to the dishes for imaging.

  • Image Acquisition:

    • Place the dish on the stage of the confocal microscope.

    • For this compound and Alexa Fluor 488, use the 488 nm laser line for excitation. For Cy3, use the 561 nm laser line.

    • Set the imaging parameters (e.g., laser power, detector gain, pinhole size, and pixel dwell time) to achieve a good initial signal-to-noise ratio without saturating the detector. Crucially, these parameters must be kept constant for all dyes being compared within their respective excitation wavelengths.

    • Select a region of interest (ROI) for each dye.

    • Acquire a time-lapse series of images with continuous illumination. The time interval and total duration of the acquisition should be chosen to capture a significant decay in fluorescence for the least stable dye.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • For each time point, measure the mean fluorescence intensity within the ROI.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any dye.

    • Normalize the fluorescence intensity at each time point (It) to the initial fluorescence intensity (I0).

    • Plot the normalized intensity (It/I0) as a function of time.

    • Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Conclusion

The selection of a fluorescent dye with optimal photostability is a critical decision in the design of fluorescence microscopy experiments. The available data strongly indicates that this compound, in line with the broader BODIPY class of dyes, offers excellent photostability, comparable to that of Alexa Fluor 488 and superior to that of Cy3. This makes this compound a highly suitable candidate for long-term live-cell imaging and other applications where sustained fluorescence is essential. For researchers embarking on quantitative imaging studies, it is highly recommended to perform in-house photostability comparisons under their specific experimental conditions to ensure the selection of the most appropriate fluorophore for their research needs.

References

Safety Operating Guide

Proper Disposal of Bodipy FL-EDA: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Bodipy FL-EDA, a fluorescent dye commonly used in biological research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Hazard Assessment and Safety Precautions

While this compound is not classified as a hazardous substance by all suppliers, it is crucial to treat it with caution as the toxicological properties may not be fully investigated.[1][2][3] Some derivatives of Bodipy dyes are known to cause skin and eye irritation.[4] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety goggles with side-shields
Hand ProtectionProtective gloves (e.g., nitrile)
Body ProtectionImpervious clothing, such as a lab coat
RespiratoryUse in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.

An accessible safety shower and eye wash station should be readily available in the laboratory.[1]

Disposal Workflow

The proper disposal of this compound, whether in solid form or in solution, follows a structured workflow to ensure safety and regulatory compliance.

start Start: this compound Waste ppe 1. Wear Appropriate PPE start->ppe assess_form 2. Assess Waste Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste assess_form->liquid_waste Liquid spill_cleanup Spill Residue assess_form->spill_cleanup Spill collect_solid 3a. Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid 3b. Collect in a Labeled, Sealed Waste Bottle liquid_waste->collect_liquid absorb_spill 3c. Absorb with Inert Material spill_cleanup->absorb_spill storage 4. Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage package_spill 4c. Collect and Seal in a Labeled Bag/Container absorb_spill->package_spill package_spill->storage disposal 5. Arrange for Professional Disposal storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols for Disposal

Disposal of Solid this compound Waste

This procedure applies to unused or expired solid this compound powder.

Methodology:

  • Preparation: Ensure all necessary PPE is worn. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.

  • Containerization:

    • Leave the chemical in its original container if possible.

    • If transferring is necessary, use a clean, dry, and compatible container.

    • Ensure the container is tightly sealed to prevent leakage or spillage.

  • Labeling:

    • Clearly label the container as "Hazardous Waste: this compound".

    • Include the full chemical name: 4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-N-(2-aminoethyl)propionamide.

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the labeled container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • Final Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste management company.

    • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this material with household garbage or down the drain.[5]

Disposal of Liquid this compound Waste

This procedure applies to solutions containing this compound, such as stock solutions (typically in DMSO or ethanol) and staining solutions.

Methodology:

  • Preparation: Wear appropriate PPE, including eye protection and gloves.

  • Collection:

    • Collect all liquid waste containing this compound in a designated, leak-proof waste container.

    • Do not mix with other incompatible waste streams.

  • Container Labeling:

    • Label the waste container as "Hazardous Waste: this compound in [Solvent Name]". For example, "this compound in DMSO".

    • List all chemical components and their approximate concentrations.

  • Storage:

    • Keep the waste container tightly sealed when not in use.

    • Store in the designated hazardous waste accumulation area.

  • Final Disposal:

    • Dispose of the liquid waste through your institution's hazardous waste management program.

Spill Cleanup and Disposal

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.

Methodology:

  • Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

  • Spill Containment:

    • For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[1]

    • For solid spills, gently sweep the material into a suitable container to avoid generating dust.[2] A wet cloth can also be used to collect the material.[2]

  • Collection and Packaging:

    • Place the absorbent material or swept powder into a heavy-duty plastic bag or a sealable container.

    • Label the container as "Hazardous Waste: this compound Spill Debris".

  • Decontamination:

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

    • Collect the decontamination materials (e.g., wipes, paper towels) and place them in the same labeled waste container.

  • Storage and Disposal:

    • Store the sealed waste container in the designated hazardous waste area.

    • Arrange for disposal through a certified hazardous waste contractor.

Logical Relationship of Disposal Decisions

The decision-making process for handling this compound waste is based on the form of the waste and whether a spill has occurred.

waste_type This compound Waste solid Solid Powder waste_type->solid liquid Solution waste_type->liquid spill Spill waste_type->spill collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Bottle liquid->collect_liquid cleanup_spill Absorb and Collect in Labeled Spill Debris Bag spill->cleanup_spill

Caption: Decision tree for handling different forms of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.